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  • Product: 3,6-Dibromo-2-fluorobenzodifluoride
  • CAS: 1803784-35-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3,6-Dibromo-2-fluorobenzoic Acid: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, halogenated aromatic building blocks are indispensable. 3,6-Dibromo-2-fluorobenzoic acid (CAS: 1214352-42-7) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated aromatic building blocks are indispensable. 3,6-Dibromo-2-fluorobenzoic acid (CAS: 1214352-42-7) represents a highly specialized, polyhalogenated intermediate [1]. Its unique substitution pattern—featuring an electron-withdrawing carboxylic acid, a highly electronegative ortho-fluorine, and two bulky, cross-coupling-ready bromine atoms—makes it a privileged scaffold for synthesizing complex active pharmaceutical ingredients (APIs), such as 5-(3,6-dibromo-2-fluorophenyl)oxazole [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronic effects, and field-proven experimental workflows, designed specifically for senior researchers and synthetic chemists seeking to integrate this compound into advanced drug discovery pipelines.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of 3,6-Dibromo-2-fluorobenzoic acid is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of multiple halogens significantly alters the lipophilicity, pKa, and steric profile of the benzoic acid core.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound, essential for stoichiometric calculations and analytical validation [1][3].

PropertyValue / Description
Chemical Name 3,6-Dibromo-2-fluorobenzoic acid
CAS Number 1214352-42-7
Molecular Formula C₇H₃Br₂FO₂
Molecular Weight 297.90 g/mol
SMILES String OC(=O)c1c(Br)ccc(Br)c1F
InChIKey XUWXFNAXMCSSJT-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow powder)
Target Purity (Synthesis) ≥ 97% (HPLC/NMR validated)
Electronic and Steric Causality

The reactivity of 3,6-Dibromo-2-fluorobenzoic acid is dictated by a push-pull system of inductive and resonance effects:

  • Acidity Modulation (pKa): The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion conjugate base, significantly lowering the pKa compared to unsubstituted benzoic acid.

  • Orthogonal Reactivity: The bromine atoms at the 3- and 6-positions provide ideal "handles" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the ortho-fluorine and ortho-bromine (at C6) forces the carboxyl group out of the aromatic plane, reducing resonance overlap and increasing the electrophilicity of the carbonyl carbon.

ElectronicEffects Core Benzoic Acid Core pKa Lowered pKa (Increased Acidity) Core->pKa Inductive pull CrossC Orthogonal Cross-Coupling (Pd-catalyzed at C-Br) Core->CrossC Halogen handles F_sub 2-Fluoro Substituent (-I Effect, +R Effect) F_sub->Core Br_sub 3,6-Dibromo Substituents (Steric Bulk, -I Effect) Br_sub->Core

Diagram 1: Electronic and steric influences of halogens on the benzoic acid core.

Strategic Applications in Medicinal Chemistry

In drug discovery, the incorporation of 3,6-Dibromo-2-fluorobenzoic acid into a molecular scaffold serves multiple strategic purposes:

  • Halogen Bonding: The bromine atoms can engage in highly directional halogen bonding with Lewis basic residues in protein binding pockets, enhancing target affinity.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the ortho position, prolonging the half-life of the resulting API.

  • Heterocycle Synthesis: It is a direct precursor to 5-(3,6-dibromo-2-fluorophenyl)oxazole (CAS: 2379321-47-6), a prominent scaffold used in developing positive modulators for ion channels (e.g., KCa2.2) relevant to neurology [2].

Experimental Protocols: Synthesis of Oxazole Derivatives

To transform 3,6-Dibromo-2-fluorobenzoic acid into a functionalized oxazole, a self-validating synthetic workflow must be employed. The following protocol details the amidation and subsequent cyclization, emphasizing the causality behind each methodological choice.

Step-by-Step Methodology: Amidation and Cyclization

Objective: Convert the carboxylic acid to an intermediate amide, followed by dehydration/cyclization to form the oxazole ring.

  • Carboxylic Acid Activation:

    • Action: Dissolve 1.0 eq of 3,6-Dibromo-2-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 30 minutes at room temperature.

    • Causality: HATU is chosen over traditional acyl chloride formation (e.g., using SOCl₂) because the electron-deficient nature of the polyhalogenated ring makes the acyl chloride highly unstable and prone to side reactions. HATU forms a stable, highly reactive active ester in situ.

  • Amide Formation:

    • Action: Add 1.1 eq of the appropriate amino-ketone or amino-acetaldehyde derivative. Stir for 4-6 hours.

    • Causality: The nucleophilic amine attacks the active ester. The progress must be monitored via LC-MS to ensure complete consumption of the starting material, preventing the formation of unreacted acid impurities that complicate downstream purification.

  • Aqueous Workup:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The aqueous quench neutralizes excess DIPEA and partitions the highly polar inorganic salts (from HATU) into the aqueous phase, while the lipophilic brominated intermediate is retained in the organic layer [2].

  • Cyclization:

    • Action: Dissolve the crude amide in phosphorus oxychloride (POCl₃) or treat with Burgess reagent, heating to 90°C for 2 hours.

    • Causality: Dehydration of the amide yields the closed oxazole ring. POCl₃ acts as both solvent and dehydrating agent, driving the thermodynamic formation of the aromatic heterocycle.

SyntheticWorkflow SM 3,6-Dibromo-2-fluorobenzoic acid (CAS: 1214352-42-7) Act Carboxylic Acid Activation (HATU / DIPEA) SM->Act Reagents Amide Amide Intermediate Formation Act->Amide Amine source Cycl Cyclization (Dehydration via POCl3) Amide->Cycl Dehydrating agent Purif Aqueous Workup & Chromatography Cycl->Purif Crude mixture Prod 5-(3,6-Dibromo-2-fluorophenyl)oxazole (CAS: 2379321-47-6) Purif->Prod >99% Purity

Diagram 2: Synthetic Workflow for 5-(3,6-Dibromo-2-fluorophenyl)oxazole.

Analytical Validation & Quality Control

For a compound intended as a precursor for API synthesis, rigorous quality assurance is non-negotiable [4]. Carry-over of mono-brominated or des-fluorinated impurities will poison palladium catalysts in subsequent cross-coupling steps. A self-validating analytical system must be employed:

  • High-Performance Liquid Chromatography (HPLC): Used to verify a purity of ≥ 97%. The highly lipophilic nature of the dibromo-substituents requires a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA to suppress ionization of the carboxylic acid, ensuring sharp peak shapes).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Will show two distinct aromatic doublets (if coupling is resolved) or a multiplet integrating to 2 protons, confirming the preservation of the 3,6-substitution pattern.

    • ¹⁹F-NMR: A critical diagnostic tool. A single sharp peak confirms the presence of the ortho-fluorine, and its chemical shift is highly sensitive to the electronic environment altered by the adjacent carboxyl and bromo groups.

  • Mass Spectrometry (LC-MS): The presence of two bromine atoms will yield a distinct isotopic pattern in the mass spectrum. The molecular ion peak will appear as a 1:2:1 triplet separated by 2 mass units (due to ⁷⁹Br and ⁸¹Br isotopes), providing definitive proof of the dibrominated structure [2][4].

References

  • Molport. "3,6-dibromo-2-fluorobenzoic acid | 1214352-42-7". Molport Chemical Database. Available at: [Link]

  • NBInno. "Kimyasal Ara Bileşiklerde Kalite Güvencesi: 3,6-Dibromo-2-florobenzoik Asit Örneği". NBInno Articles. Available at:[Link]

Exploratory

In-Depth Technical Guide: 1H and 13C NMR Characterization of 3,6-Dibromo-2-fluorobenzaldehyde

Executive Summary 3,6-Dibromo-2-fluorobenzaldehyde (CAS: 870703-68-7) is a highly functionalized, electrophilic aromatic building block critical to the development of complex indazole scaffolds and GLP-1 receptor agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dibromo-2-fluorobenzaldehyde (CAS: 870703-68-7) is a highly functionalized, electrophilic aromatic building block critical to the development of complex indazole scaffolds and GLP-1 receptor agonist intermediates[1]. The presence of an aldehyde, a fluorine atom, and two bromine substituents on a single benzene ring creates a highly anisotropic and electron-withdrawing local magnetic environment. This whitepaper provides a rigorous mechanistic breakdown of its 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) data, establishing a self-validating framework for analytical scientists and drug development professionals.

Structural and Mechanistic Context

The synthesis of 3,6-dibromo-2-fluorobenzaldehyde relies heavily on the precise manipulation of electronic effects within the precursor, 1,4-dibromo-2-fluorobenzene. The fluorine atom acts as a powerful directing group for Directed ortho-Lithiation (DoM). Because the C3 position (flanked by fluorine and bromine) is the most acidic proton on the ring, deprotonation with a strong, non-nucleophilic base (such as LDA or n -BuLi/diisopropylamine) occurs regioselectively at C3[2]. Subsequent quenching with dimethylformamide (DMF) yields the target aldehyde.

SynthesisWorkflow SM 1,4-Dibromo-2-fluorobenzene (Starting Material) Base n-BuLi + Diisopropylamine (in 2-MeTHF, -78°C) SM->Base Reagents added Lithiation Directed ortho-Lithiation (C3 Position) Base->Lithiation Deprotonation Electrophile DMF Addition (Formylation) Lithiation->Electrophile Quench Product 3,6-Dibromo-2-fluorobenzaldehyde (Target Molecule) Electrophile->Product Aqueous Workup

Directed ortho-lithiation and formylation workflow for 3,6-dibromo-2-fluorobenzaldehyde synthesis.

Causality in NMR Chemical Shifts and Spin-Spin Coupling

The NMR spectra of this molecule are entirely dictated by the interplay of the 19 F nucleus (Spin = 1/2) with the carbon and proton nuclei[3].

  • Inductive vs. Resonance Effects: Fluorine is highly electronegative, inductively deshielding the direct C2 carbon. However, its lone pairs donate electron density into the ring via resonance, strongly shielding the ortho (C1, C3) and para (C5) positions.

  • Heavy Atom Effect: The bromine atoms at C3 and C6 exert a diamagnetic shielding effect on their directly attached carbons, pushing them significantly upfield compared to standard aromatic carbons.

  • Spin-Spin Coupling ( J ): The 19 F nucleus couples extensively through bonds. The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is a direct diagnostic tool for assigning the 13 C spectrum, decaying predictably from 1JCF​ (~262 Hz) down to 4JCF​ (~2 Hz)[4].

NMRCoupling F_nucleus 19F Nucleus (Spin = 1/2) C2 C2 Carbon 1J_CF = 262.6 Hz F_nucleus->C2 Direct Bond C1_C3 C1 & C3 Carbons 2J_CF = 11.0 - 21.2 Hz F_nucleus->C1_C3 2-Bond Coupling C4_C6 C4 & C6 Carbons 3J_CF = 2.1 - 4.4 Hz F_nucleus->C4_C6 3-Bond Coupling H4_H5 H4 & H5 Protons 4J_HF / 5J_HF = 1.6 - 7.8 Hz F_nucleus->H4_H5 Through-Space/Bond

Logical mapping of 19F spin-spin coupling networks to 13C and 1H nuclei in the aromatic system.

Quantitative NMR Data & Expert Assignments

The following data is synthesized from authoritative QC literature and patent documentation[2],[3],[4].

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
10.15s-1HCHO (Aldehyde)
7.93td* (ddd)7.8, 1.31HH4 (Aromatic)
7.62dd8.6, 1.61HH5 (Aromatic)

Expert Commentary on Spectral Artifacts: A critical analysis of the reported literature values reveals a common automated peak-picking artifact[2]. The signal at 7.93 ppm is frequently reported as a triplet of doublets (td) with J=7.8,1.3 Hz, while the adjacent H5 proton is reported as a doublet of doublets (dd) with J=8.6,1.6 Hz. In a rigid aromatic system, the ortho coupling constant ( 3JHH​ ) must be identical for both adjacent protons. The discrepancy arises because the H4 proton is actually a complex ddd ( 3JHH​≈8.6 Hz, 4JHF​≈7.1−7.8 Hz, and 5JH−CHO​≈1.3 Hz). Because the 3JHH​ and 4JHF​ values are similar in magnitude, automated software misinterprets the overlapping multiplet as a pseudo-triplet (td) of 7.8 Hz.

Table 2: 13 C NMR Data (DMSO- d6​ , 101 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
188.41d1.7C=O (Aldehyde)
158.71d262.6C2 (C-F)
138.98d2.1C6 (C-Br)
131.53d4.4C4 (C-H)
123.89d11.0C1 (C-CHO)
123.75d2.3C5 (C-H)
109.73d21.2C3 (C-Br)

Mechanistic Causality of 13 C Shifts: The C3 carbon is highly shielded (109.73 ppm) due to the synergistic resonance electron donation from the ortho-fluorine atom combined with the heavy-atom shielding effect of the attached bromine[3]. Conversely, the direct 1JCF​ coupling at C2 is massive (262.6 Hz), serving as the primary anchor point for assigning the rest of the carbon framework[4].

Table 3: 19 F NMR Data (DMSO- d6​ , 376 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
-109.24d7.1F2 (C-F)

Note: The 7.1 Hz doublet perfectly matches the 4JHF​ coupling to the H4 proton. The smaller 5JHF​ coupling to H5 (1.6 Hz) is buried within the line width, resulting in a clean doublet rather than a doublet of doublets.

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness in QC environments, the following self-validating NMR acquisition protocol must be strictly adhered to:

  • Sample Preparation : Dissolve 15–20 mg of 3,6-dibromo-2-fluorobenzaldehyde in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.

  • Instrument Calibration : Lock the NMR spectrometer to the deuterium signal of the DMSO solvent. Equilibrate and calibrate the probe temperature to exactly 298 K to prevent chemical shift drift.

  • 1 H NMR Acquisition : Execute a standard 1D proton sequence with a 30° excitation pulse. Enforce a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation, acquiring across 16 scans.

  • 13 C NMR Acquisition : Execute a proton-decoupled 13 C sequence utilizing WALTZ-16 decoupling. Crucial Step: Due to the presence of four quaternary carbons (C1, C2, C3, C6) which inherently possess long T1​ relaxation times, the D1 delay must be extended to 2.0–3.0 seconds. Acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio.

  • 19 F NMR Acquisition : Acquire the fluorine spectrum using a 30° pulse and a D1 of 1.5 seconds over 64 scans. Reference the spectrum to an external standard of trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm.

  • Data Processing & Self-Validation : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier transformation.

    • Validation Check: Measure the 1JCF​ coupling constant at the C2 carbon. A value of ~262 Hz definitively confirms accurate spectral width calibration and structural integrity.

Sources

Foundational

Crystal Structure and Molecular Pharmacology of 3,6-Dibromo-2-fluorophenyl Derivatives in HIF-2α Antagonism

Executive Summary In the landscape of targeted oncology and molecular pharmacology, the 3,6-dibromo-2-fluorophenyl moiety has emerged as a highly privileged structural motif. Originally identified through fragment-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and molecular pharmacology, the 3,6-dibromo-2-fluorophenyl moiety has emerged as a highly privileged structural motif. Originally identified through fragment-based drug discovery and structure-activity relationship (SAR) optimization, this specific halogenated arrangement is critical for the allosteric inhibition of the Hypoxia-Inducible Factor 2 alpha (HIF-2α)[1]. By binding to the internal cavity of the HIF-2α PAS-B domain, 3,6-dibromo-2-fluorophenyl derivatives induce a profound conformational shift that disrupts heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT, or HIF-1β)[2].

This technical whitepaper provides an in-depth analysis of the crystallographic properties of the 3,6-dibromo-2-fluorophenyl scaffold, the causality behind its mechanism of action, and a self-validating experimental protocol for the co-crystallization of these complex protein-ligand systems.

Molecular Anatomy: The 3,6-Dibromo-2-fluorophenyl Scaffold

The efficacy of the 3,6-dibromo-2-fluorophenyl group is not coincidental; it is a masterclass in exploiting steric bulk and electronic modulation to target dynamic protein cavities.

Crystallographic Geometry and Halogen Bonding

In a crystal lattice, the geometry of this substituted phenyl ring is dictated by the massive van der Waals radii of the bromine atoms (~1.85 Å) and the high electronegativity of the fluorine atom.

  • Steric Fill (Bromines at C3 and C6): The two bromine atoms act as dual anchors. When inserted into the ~290 ų internal cavity of the HIF-2α PAS-B domain[1], they force the dynamic amino acid side chains lining the pocket to expand. This physical expansion is the primary driver of the allosteric shift observed in the protein's secondary structure.

  • Electronic Modulation (Fluorine at C2): The fluorine atom withdraws electron density from the aromatic π-system, altering the quadrupole moment of the ring. This enhances the potential for parallel-displaced π-π stacking with aromatic residues in the binding pocket (e.g., Phe244, Phe254)[1]. Furthermore, the fluorine atom restricts the rotational degrees of freedom (atropisomerism) when the phenyl ring is attached to a bulky core scaffold, locking the molecule into its bioactive conformation.

Table 1: Typical Crystallographic Bond Parameters of the Motif
Bond TypeTypical Length (Å)Causality / Structural Impact in Drug Design
C-Br (C3/C6) 1.89 - 1.91Large van der Waals radius forces expansion of the PAS-B cavity, driving the necessary allosteric conformational change.
C-F (C2) 1.34 - 1.36High electronegativity modulates phenyl ring π-electron density; creates a rigid conformational lock via dipole repulsion.
C-C (Aromatic) 1.38 - 1.40Standard aromatic framework; acts as a rigid, planar spacer to project the halogen vectors into distinct hydrophobic sub-pockets.

Mechanistic Pharmacology: Allosteric Modulation of HIF-2α

HIF-2α is a transcription factor that drives tumorigenesis in clear cell renal cell carcinoma (ccRCC). Unlike traditional kinase targets, HIF-2α lacks a catalytic active site. Instead, it relies on a large, extended protein-protein interaction (PPI) interface to bind ARNT[2].

The PAS-B domain of HIF-2α contains a dynamic, solvent-inaccessible core cavity. When a 3,6-dibromo-2-fluorophenyl derivative enters this cavity, the sheer volume of the di-bromo substitution forces a restructuring of the adjacent β-sheet—the exact surface required for ARNT binding[3].

G Hypoxia Hypoxia / VHL Mutation HIF2a HIF-2α Accumulation Hypoxia->HIF2a PASB PAS-B Domain Cavity (Dynamic State) HIF2a->PASB Ligand 3,6-Dibromo-2-fluorophenyl Derivatives Binding PASB->Ligand Steric Fill & Halogen Bonding Conform Allosteric Conformational Change Ligand->Conform Block ARNT Dimerization Blocked Conform->Block Gene Oncogenic Transcription Halted Block->Gene

Fig 1: Allosteric inhibition pathway of HIF-2α via 3,6-dibromo-2-fluorophenyl derivatives.

Self-Validating Co-Crystallization Protocol

To elucidate the crystal structure of the ternary complex (HIF-2α PAS-B + Ligand), a highly controlled, self-validating workflow is required. The internal nature of the PAS-B cavity means ligands cannot easily soak into pre-formed apo-crystals; they must be co-crystallized.

Step-by-Step Methodology

Phase 1: Protein Expression and Purification

  • Expression: Express the HIF-2α PAS-B domain (residues 240-350) with an N-terminal fusion tag in E. coli.

  • Ion Exchange (IEX): Purify the lysate using a Source-Q ion exchange column. Causality: IEX removes nucleic acids and charge variants, ensuring the electrostatic homogeneity required for uniform crystal lattice packing.

  • Size Exclusion Chromatography (SEC): Pass the eluate through a Superdex S75 column.

  • Self-Validation Check (DLS): Analyze the SEC fractions using Dynamic Light Scattering (DLS). Only proceed if the Polydispersity Index (PdI) is < 0.2. Causality: A PdI > 0.2 indicates aggregation. Aggregated proteins will precipitate rather than crystallize, leading to false-negative crystallization trials.

Phase 2: Ligand Incubation 5. Preparation: Dissolve the 3,6-dibromo-2-fluorophenyl derivative in 100% DMSO to a concentration of 50 mM. 6. Incubation: Add the ligand to the purified PAS-B protein at a 3:1 molar ratio. Incubate overnight at 4°C. Causality: Because the PAS-B cavity is sequestered from bulk solvent[3], the protein requires time to "breathe" (dynamic side-chain fluctuation) to allow the bulky ligand to enter and stabilize the core.

Phase 3: Vapor Diffusion Crystallization 7. Hanging Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically containing PEG 3350 and a biological buffer at pH 7.5). 8. Equilibration: Seal the drop over the reservoir. Causality: Slow vapor diffusion gently brings the complex to supersaturation, allowing the thermodynamically favored ordered crystal lattice to form over 3–7 days.

Workflow Expr Protein Expression (HIF-2α PAS-B) Purif Ion Exchange & SEC Purification Expr->Purif DLS DLS Validation (PdI < 0.2) Purif->DLS DLS->Purif Aggregated Incub Ligand Pre-incubation (Overnight, 4°C) DLS->Incub Monodisperse Cryst Vapor Diffusion Crystallization Incub->Cryst Diff X-Ray Diffraction & Structure Solution Cryst->Diff

Fig 2: Self-validating co-crystallization workflow for HIF-2α PAS-B ligand complexes.

Structure-Activity Relationship (SAR) & Binding Kinetics

The evolution of HIF-2α inhibitors demonstrates why the 3,6-dibromo-2-fluorophenyl substitution is superior to other halogenated variants[4]. The table below synthesizes the quantitative binding data, illustrating the direct correlation between specific halogen placement and functional antagonism.

Table 2: Comparative Binding Affinity and Functional Inhibition
Phenyl Ring SubstitutionBinding Affinity (Kd)Heterodimerization IC50Structural Consequence in PAS-B Cavity
Unsubstituted Phenyl > 10,000 nM> 50 µMFails to induce necessary steric clash; cavity remains in native state.
3-Bromophenyl ~ 1,200 nM~ 15 µMPartial cavity filling; induces a weak, transient allosteric shift.
3-Bromo-5-fluorophenyl ~ 300 nM~ 5 µMImproved electronic interactions, but lacks the dual-anchor steric bulk.
3,6-Dibromo-2-fluorophenyl < 50 nM < 1 µM Optimal space-filling; complete disruption of the ARNT binding interface.

Data synthesized from foundational SAR studies on HIF-2α PAS-B domain inhibitors[3][4].

Conclusion

The crystal structure of 3,6-dibromo-2-fluorophenyl derivatives bound to the HIF-2α PAS-B domain represents a triumph of structure-based drug design. By understanding the precise causality between crystallographic bond parameters (steric bulk of bromine, electronic locking of fluorine) and protein allostery, researchers can reliably disrupt traditionally "undruggable" protein-protein interactions. Adhering to strict, self-validating biophysical protocols ensures that structural data generated from these complexes remains accurate, reproducible, and translationally relevant.

References

  • Google Patents: WO2014078479A2 - INHIBITION OF HIF-2α HETERODIMERIZATION WITH HIF1β (ARNT)
  • Source: Scheuermann, T. H. et al., Journal of Medicinal Chemistry (ACS Publications), 58(15): 5930-5941 (2015).
  • Source: PMC / National Institutes of Health (NIH).

Sources

Exploratory

Molecular weight and formula of 3,6-Dibromo-2-fluorobenzoic acid

An In-depth Technical Guide to 3,6-Dibromo-2-fluorobenzoic Acid This guide provides a comprehensive technical overview of 3,6-Dibromo-2-fluorobenzoic acid, a key chemical intermediate. It is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,6-Dibromo-2-fluorobenzoic Acid

This guide provides a comprehensive technical overview of 3,6-Dibromo-2-fluorobenzoic acid, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Core Chemical Identity and Properties

3,6-Dibromo-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two bromine atoms and one fluorine atom, creating a molecule with multiple reactive sites and unique electronic properties.

Molecular Formula and Weight

The molecular formula for this compound is C₇H₃Br₂FO₂ .[1][2][3][4][5] This formula is derived from its structure: a six-carbon benzene ring, one carbon in the carboxyl group, three hydrogens on the ring, two bromine atoms, one fluorine atom, and two oxygen atoms in the carboxyl group.

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms, resulting in a value of approximately 297.90 g/mol .[1][2][4]

Physicochemical Data

The key physical and chemical identifiers for 3,6-Dibromo-2-fluorobenzoic acid are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

PropertyValue
IUPAC Name 3,6-Dibromo-2-fluorobenzoic acid
CAS Number 1214352-42-7[1][2][3][5]
Molecular Formula C₇H₃Br₂FO₂[1][2][3][4][5]
Molecular Weight 297.90 g/mol [1][2][4]
Appearance Solid[6] (Typically a white to off-white powder)
Purity Typically ≥97%

Synthesis and Quality Control

The synthesis of polysubstituted aromatic compounds like 3,6-Dibromo-2-fluorobenzoic acid requires careful control of regioselectivity. The choice of starting materials and reaction conditions is paramount to achieving a high yield of the desired isomer.

Synthetic Strategy: Electrophilic Aromatic Substitution

A common and logical pathway for synthesizing this molecule is through the direct electrophilic bromination of 2-fluorobenzoic acid.

Causality of Experimental Choice : The fluorine atom and the carboxylic acid group are both ortho-, para-directing groups. However, the carboxylic acid is a deactivating group, while fluorine is a deactivating-ortho-, para-director. The positions ortho and para to the fluorine are C3 and C5. The position meta to the deactivating carboxyl group is C3 and C5. Both groups, therefore, direct incoming electrophiles (like Br⁺) to the C3 and C5 positions. The second bromination will then occur at the next most activated available position. This inherent directing effect of the substituents is leveraged to achieve the desired 3,6-disubstitution pattern, although reaction conditions must be optimized to favor this isomer and ensure dibromination.

Representative Synthetic Protocol

The following protocol is a representative workflow for the synthesis of 3,6-Dibromo-2-fluorobenzoic acid.

  • Reaction Setup : 2-Fluorobenzoic acid is dissolved in a suitable solvent, such as a strong acid (e.g., sulfuric acid), which also acts as a catalyst.

  • Bromination : N-Bromosuccinimide (NBS) or liquid bromine is added portion-wise to the solution at a controlled temperature. The use of at least two molar equivalents of the brominating agent is required for the dibromination to proceed.

  • Reaction Monitoring : The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Work-up : Once the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The precipitated crude product is then collected by filtration.

  • Purification : The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product of high purity.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the correct molecule has been produced.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS) : This technique verifies the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated mass (297.90 Da), with a characteristic isotopic pattern due to the presence of two bromine atoms.

  • Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretch of the carbonyl group.

Synthesis Workflow Diagram

synthesis_workflow start 2-Fluorobenzoic Acid reaction Electrophilic Bromination (2+ eq. Brominating Agent, H₂SO₄) start->reaction workup Quenching & Filtration reaction->workup purification Recrystallization workup->purification product 3,6-Dibromo-2-fluorobenzoic Acid purification->product qc QC Analysis (NMR, MS, IR) product->qc

Caption: A generalized workflow for the synthesis and purification of 3,6-Dibromo-2-fluorobenzoic acid.

Applications in Research and Development

3,6-Dibromo-2-fluorobenzoic acid is not typically an end-product but rather a versatile molecular building block used in the synthesis of more complex, high-value molecules.[7]

Utility as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its functional groups, which can be selectively addressed.[7]

  • Carboxylic Acid Group : This group can be easily converted into esters, amides, or acyl chlorides, serving as a handle for extending the molecular structure.

  • Bromo Substituents : The two bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Significance in Medicinal Chemistry

The incorporation of halogen atoms is a well-established strategy in drug design. The specific arrangement of atoms in 3,6-Dibromo-2-fluorobenzoic acid makes it an attractive scaffold for several reasons:

  • Modulation of Physicochemical Properties : The halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and influence its pharmacokinetic profile.

  • Metabolic Blocking : The bulky bromine atoms can sterically hinder sites on the molecule that are susceptible to metabolic degradation, potentially increasing the drug's half-life.

  • Halogen Bonding : The bromine atoms can act as halogen bond donors, forming specific, stabilizing interactions with protein targets, which can lead to improved binding affinity and selectivity.

Relationship Diagram of Core and Applications

applications_diagram cluster_reactivity Chemical Reactivity cluster_application Drug Discovery Impact core 3,6-Dibromo-2-fluorobenzoic Acid cooh Carboxylic Acid (Amidation, Esterification) core->cooh enables br Bromo Groups (Cross-Coupling Reactions) core->br enables pk Pharmacokinetic Modulation (Lipophilicity, Metabolic Stability) cooh->pk br->pk pd Pharmacodynamic Enhancement (Binding Affinity via Halogen Bonding) br->pd

Caption: The relationship between the chemical features of 3,6-Dibromo-2-fluorobenzoic acid and its applications.

Safety and Handling

As with all laboratory chemicals, 3,6-Dibromo-2-fluorobenzoic acid should be handled with care in a well-ventilated area, such as a fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] Avoid contact with skin and eyes and prevent the formation of dust.[1]

References

  • 3,6-dibromo-2-fluorobenzoic acid | 1214352-42-7 | Molport. [Link]

  • 3,6-dibromo-2-fluorobenzoic acid — Chemical Substance Information | NextSDS. [Link]

  • China 3,6-Dibromo-2-fluorobenzoic acid CAS No.: 1214352-42-7 Manufacturer - Alfa Chemical. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled and Bis-Suzuki-Miyaura Cross-Coupling Protocols for 3,6-Dibromo-2-fluorobenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, polyhalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, polyhalogenated benzaldehydes are highly prized building blocks. Specifically, 3,6-dibromo-2-fluorobenzaldehyde (CAS: 870703-68-7) serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including highly substituted 1H-indazole scaffolds utilized in oncology and immunology [1]. Synthesized primarily via the directed ortho-metalation and subsequent formylation of 1,4-dibromo-2-fluorobenzene, this substrate presents a unique chemoselective challenge: differentiating the two carbon-bromine bonds during palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, causality-driven framework. By understanding the stereoelectronic push-and-pull within this molecule, you can precisely control the catalytic cycle to achieve either a chemoselective mono-coupling or a global bis-coupling .

Mechanistic Rationale: Stereoelectronics & Catalyst Selection

To master the reactivity of 3,6-dibromo-2-fluorobenzaldehyde, we must analyze the distinct environments of its two electrophilic sites:

  • C6-Bromide (ortho to Formyl): The aldehyde group is strongly electron-withdrawing via both resonance and induction. This severely depletes the electron density at the C6 position, making it thermodynamically favored for the oxidative addition of electron-rich Pd(0) species. However, the formyl group introduces significant steric hindrance.

  • C3-Bromide (ortho to Fluoro): Fluorine is inductively withdrawing but can donate electron density via resonance. The C3 position is less sterically hindered than C6 but slightly less electrophilic.

Causality in Catalyst Choice: To achieve a Global Bis-Coupling , a robust catalyst capable of overcoming the steric bulk at C6 while maintaining high turnover at C3 is required. Pd(dppf)Cl2​ paired with a strong, soluble base like Cs2​CO3​ is ideal [2]. Conversely, for Chemoselective Mono-Coupling at the more electronically activated C6 position, a less sterically demanding catalyst like Pd(PPh3​)4​ at a lower temperature (60 °C) allows the electronic activation of the formyl group to dictate the regiochemistry, bypassing the C3 position [3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Regioselective at C6-Br or Global) Pd0->OxAdd 3,6-Dibromo-2-fluorobenzaldehyde PdII_Ar Ar-Pd(II)-Br L_n Intermediate OxAdd->PdII_Ar Transmet Transmetalation (with Ar'-B(OH)2 & Base) PdII_Ar->Transmet PdII_ArAr Ar-Pd(II)-Ar' L_n Intermediate Transmet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Mono- or Bis-Aryl) RedElim->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling for 3,6-dibromo-2-fluorobenzaldehyde.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for differentiating the mono- vs. bis-coupling pathways. The addition of water to the solvent system is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive boronate complex [Ar-B(OH)3​]− , which is the actual transmetalating species.

Table 1: Optimization of Bis-Suzuki-Miyaura Coupling (2.5 eq Boronic Acid)

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Result / Isolated Yield
Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9065% (Incomplete, mono/bis mix)
Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O (4:1)9088% (Clean global bis-coupling)
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (5:1)10092% (Rapid bis-coupling, higher cost)

Table 2: Optimization of Chemoselective Mono-Coupling (1.05 eq Boronic Acid)

Catalyst System (2 mol%)Base (1.5 eq)Solvent SystemTemp (°C)Result / Isolated Yield
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8055% (Poor selectivity, over-coupling)
Pd(PPh3​)4​ Na2​CO3​ THF/ H2​O (4:1)6072% (Favors C6-mono-coupling)

Experimental Workflows

Workflow Prep 1. Preparation Mix Reagents Degas 2. Degassing Sparging (N2/Ar) Prep->Degas React 3. Reaction Heat & Monitor Degas->React Workup 4. Workup Phase Separation React->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.

Protocol A: Global Bis-Suzuki-Miyaura Coupling

Objective: Complete conversion to 3,6-diaryl-2-fluorobenzaldehyde.

  • Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-2-fluorobenzaldehyde (1.00 g, 3.55 mmol), the desired arylboronic acid (8.88 mmol, 2.5 equiv), and Cs2​CO3​ (3.47 g, 10.65 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Add 1,4-dioxane (24 mL) and deionized water (6 mL). Crucial Step: Sparge the heterogeneous mixture with Argon for 15 minutes. Oxygen is highly detrimental as it oxidizes the phosphine ligands to inactive phosphine oxides and degrades Pd(0).

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (130 mg, 0.177 mmol, 5 mol%). Seal the flask.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C.

    • Self-Validation: The reaction will transition from a bright orange suspension to a dark red/brown homogeneous solution within 30 minutes, indicating active catalytic turnover.

  • IPC (In-Process Control) via LC-MS: After 4 hours, sample the reaction.

    • Self-Validation: The starting material exhibits a distinct 1:2:1 isotopic triplet at m/z 280/282/284 due to the two bromine isotopes ( 79Br and 81Br ). The complete disappearance of this triplet and the emergence of the bis-coupled product mass validates reaction completion.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Mono-Suzuki Coupling

Objective: Controlled mono-arylation favoring the C6 position.

  • Preparation: In a 100 mL Schlenk flask, combine 3,6-dibromo-2-fluorobenzaldehyde (1.00 g, 3.55 mmol), arylboronic acid (3.73 mmol, 1.05 equiv), and Na2​CO3​ (0.56 g, 5.33 mmol, 1.5 equiv).

  • Solvent Addition & Degassing: Add THF (20 mL) and water (5 mL). Sparge with Argon for 15 minutes.

  • Catalyst Introduction: Add Pd(PPh3​)4​ (82 mg, 0.071 mmol, 2 mol%).

  • Reaction Execution: Heat strictly to 60 °C. Causality: Higher temperatures will provide the activation energy needed to overcome the steric/electronic threshold of the C3-Br bond, leading to unwanted bis-coupling.

  • IPC via LC-MS: Monitor closely after 2 hours.

    • Self-Validation: Look for the shift from the 1:2:1 triplet (starting material) to a 1:1 doublet (m/z corresponding to [M+H] of the mono-brominated product). Quench the reaction immediately once the starting material is consumed to prevent over-reaction.

  • Workup: Follow the identical extraction and purification procedure as Protocol A.

Troubleshooting & Field Insights

  • Issue: Significant Dehalogenation (Reduction of C-Br to C-H).

    • Cause: Excessive heating or the use of primary/secondary alcohols as solvents (which can undergo β -hydride elimination to act as reducing agents).

    • Solution: Strictly adhere to the Dioxane/Water or THF/Water systems. Ensure the reaction temperature does not exceed the recommended limits.

  • Issue: Aldehyde Degradation (Cannizzaro Reaction).

    • Cause: The use of overly strong bases (e.g., NaOH, KOH) can trigger the disproportionation of the benzaldehyde into the corresponding carboxylic acid and alcohol.

    • Solution: The protocols specifically utilize mild carbonate bases ( Cs2​CO3​ or Na2​CO3​ ) which are entirely tolerated by the formyl group under these conditions.

References

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 2023, 88(7), 4209–4223. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link]

Application

Application Notes &amp; Protocols: Stille Coupling of 3,6-Dibromo-2-fluorobenzoic Acid Derivatives

Preamble: Strategic Importance in Medicinal Chemistry Derivatives of 3,6-Dibromo-2-fluorobenzoic acid are valuable building blocks in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Strategic Importance in Medicinal Chemistry

Derivatives of 3,6-Dibromo-2-fluorobenzoic acid are valuable building blocks in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] The strategic placement of two bromine atoms, a fluorine atom, and a carboxylic acid group offers multiple, distinct points for chemical modification. The Stille cross-coupling reaction, a robust palladium-catalyzed method for forming carbon-carbon bonds, is particularly well-suited for the selective functionalization of such polyhalogenated aromatic systems.[1][3][4]

This guide provides an in-depth analysis of the critical parameters governing the Stille coupling for this substrate class. It explains the mechanistic rationale behind experimental choices and offers detailed protocols to empower researchers in drug discovery and development to achieve high-yield, selective, and reproducible outcomes. The reaction's tolerance for a wide array of functional groups—including carboxylic acids, esters, and amides—makes it an indispensable tool for late-stage diversification in complex syntheses.[2][5]

Mechanistic Overview: The "Why" Behind the Protocol

The Stille reaction is a powerful process that couples an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[2][3] The catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative. This is often the initial and a critical step, forming a Pd(II) intermediate. For polyhalogenated substrates, the selectivity of this step can be influenced by electronic and steric factors. Generally, the C-I bond is more reactive than C-Br, which is more reactive than C-Cl.[3][6] For identical halogens, electronic effects dominate; oxidative addition may occur preferentially at the more electron-deficient or sterically accessible C-Br bond.[6]

  • Transmetalation : The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This step is often the rate-determining step of the entire cycle.[1][7] The choice of ligands on the palladium catalyst significantly impacts the efficiency of transmetalation.[8]

  • Reductive Elimination : The two organic groups coupled to the palladium center bond to each other, forming the final product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5][9]

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OA->PdII_Aryl TM Transmetalation PdII_Coupled Ar-Pd(II)L₂(R') TM->PdII_Coupled - BrSnR₃ RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-R' Products Ar-R' + BrSnR₃ RE->Products Pd0->OA Ar-Br PdII_Aryl->TM R'-SnR₃ PdII_Coupled->RE Reactants Ar-Br + R'-SnR₃ Reactants->OA Reactants->TM caption Fig. 1: The Stille Catalytic Cycle.

Fig. 1: The Stille Catalytic Cycle.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of a Stille coupling on a complex substrate like 3,6-Dibromo-2-fluorobenzoic acid hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst Source

Both Pd(0) and Pd(II) sources can be used effectively. Pd(II) precatalysts, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are often more stable and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[9][10] In the reaction mixture, Pd(II) is reduced in situ to the active Pd(0) species. For challenging or sterically hindered substrates, a catalyst like Pd₂(dba)₃ may offer higher reactivity.[1]

Ligands: The Key to Reactivity and Selectivity

The choice of ligand is arguably the most critical factor in a successful Stille coupling. Ligands stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle.

  • Phosphine Ligands : Triphenylphosphine (PPh₃) is a standard, versatile ligand. However, for electron-deficient or sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands can accelerate the reaction.[11] Ligands like tri(2-furyl)phosphine and triphenylarsine can lead to significant rate accelerations.[9] For particularly unreactive substrates like aryl chlorides, highly specialized bulky phosphine ligands (e.g., XPhos, proazaphosphatranes) have been developed.[12][13]

  • Ligand Steric Effects : There is a subtle balance in ligand choice. While bulky ligands can promote oxidative addition and reductive elimination, excessively bulky ligands can hinder the crucial transmetalation step.[8] Therefore, ligand screening is often necessary to find the optimal balance for a specific substrate combination.

Organostannane Reagent (R'-SnR₃)

The reactivity of the organostannane depends on the organic group being transferred (R'). The general order of transfer rate is alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[7] The non-transferable groups are typically methyl or butyl. While trimethylstannyl compounds are more reactive, tributylstannyl reagents are more commonly used due to their significantly lower toxicity and easier handling.[3]

Solvents

Aprotic polar solvents are generally preferred.

  • DMF (Dimethylformamide) and Dioxane are common choices, effectively solvating the polar intermediates in the catalytic cycle.[14]

  • Toluene is also widely used, especially for reactions at higher temperatures.[15]

Additives: Enhancing Rate and Yield

Additives can have a profound impact on the reaction outcome.

  • Copper(I) Iodide (CuI) : CuI is a well-known co-catalyst that can dramatically accelerate the transmetalation step, particularly for less reactive organostannanes.[7][16]

  • Fluoride Sources (CsF, KF, TBAF) : Cesium fluoride (CsF) or other fluoride sources can activate the organostannane, making it more nucleophilic and promoting transmetalation.[13] This is especially useful for sterically demanding couplings.

Comparative Reaction Conditions & Data

The following table summarizes representative conditions for Stille couplings on various aryl halides, illustrating the interplay of the parameters discussed.

EntryAryl Halide (Ar-X)OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Ref.
14-Bromotoluene(Diazocinyl)SnBu₃Pd(OAc)₂ (5)XPhos (10)CsFDioxane8092[13]
2Vinyl IodideDiene StannanePd₂(dba)₃ (10)AsPh₃ (40)-Toluene10075[1]
3Aryl TriflateAllylstannanePd(PPh₃)₄ (5)-LiClTHFRT71[4]
4Aryl ChlorideVinylstannanePd₂(dba)₃ (1.5)P(i-BuNCH₂CH₂)₃N (3.5)CsFDioxane11097[7][12]
5Aryl BromideHeteroarylstannanePd(PPh₃)₄ (5)--DMF8088[14]

Detailed Experimental Protocols

Protocol A: General Procedure for Mono-Arylation

This protocol provides a robust starting point for the mono-arylation of 3,6-Dibromo-2-fluorobenzoic acid methyl ester using a standard organostannane.

Workflow Overview:

Fig. 2: Experimental Workflow for Stille Coupling.

Step-by-Step Procedure:

  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 3,6-dibromo-2-fluorobenzoate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and any solid additives (e.g., CuI, 0.1 eq.).

  • Solvent Addition : Add degassed solvent (e.g., Toluene or DMF, ~0.1 M concentration relative to the aryl bromide) via cannula or syringe.

  • Reactant Addition : Add the organostannane (e.g., Tributyl(phenyl)stannane, 1.1-1.3 eq.) via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the toxic tributyltin bromide as a filterable solid.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to yield the desired coupled product.[15]

Protocol B: Optimized Procedure for Sterically Hindered Couplings

For more challenging couplings, such as introducing a sterically demanding group, a more active catalyst system is required.

Key Modifications from Protocol A:

  • Catalyst System : Use a combination of a Pd(II) precatalyst and a bulky, electron-rich ligand. For example, Pd(OAc)₂ (0.05 eq.) with a ligand like XPhos (0.10 eq.).[13]

  • Additive : Include a fluoride source like Cesium Fluoride (CsF, 2.0 eq.) to activate the stannane.[13]

  • Solvent : Anhydrous dioxane is often the solvent of choice for these systems.

  • Execution : Follow the general workflow of Protocol A, ensuring all reagents and solvents are scrupulously dried and degassed, as these advanced catalyst systems can be more sensitive to air and moisture.

Troubleshooting and Key Considerations

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure proper degassing techniques. Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Increase temperature or reaction time.

  • Homocoupling of Stannane :

    • Cause : A common side reaction where the organostannane couples with itself.[3]

    • Solution : Lower the catalyst loading. Add the organostannane slowly to the heated reaction mixture.

  • Stannane Hydrolysis/Protodestannylation :

    • Cause : Reaction of the organostannane with acidic protons (including the carboxylic acid of the starting material if not protected) or trace water.

    • Solution : Protect the carboxylic acid group (e.g., as a methyl ester). Use anhydrous solvents and reagents.

  • Difficulty Removing Tin Byproducts :

    • Cause : Tributyltin halides are often oily and co-elute with the product.

    • Solution : The aqueous KF wash is crucial.[15] If problems persist, column chromatography on silica gel treated with a small amount of triethylamine (~1-2%) can help.

Conclusion

The Stille cross-coupling reaction is a highly effective and versatile method for the selective functionalization of 3,6-Dibromo-2-fluorobenzoic acid derivatives. By carefully considering the interplay between the palladium catalyst, ligand, solvent, and additives, researchers can overcome challenges posed by this sterically hindered and electronically complex substrate. The protocols and mechanistic insights provided herein serve as a comprehensive guide for developing robust and scalable synthetic routes to novel compounds for pharmaceutical and materials science applications.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Myers, A. The Stille Reaction - Chem 115. Available at: [Link]

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Available at: [Link]

  • Goh, S. L., et al. (2009). Subtle Balance of Ligand Steric Effects in Stille Transmetalation. ACS Publications. Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

  • The Stille Reaction, 38 Years Later. ACS Catalysis. (2015). Available at: [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. (2023). Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Stille Coupling - Organic Synthesis. Available at: [Link]

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available at: [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis Online. (2026). Available at: [Link]

  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025). Available at: [Link]

Sources

Method

Palladium-catalyzed cross-coupling of 3,6-Dibromo-2-fluorobenzaldehyde

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3,6-Dibromo-2-fluorobenzaldehyde Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3,6-Dibromo-2-fluorobenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic cores is a paramount challenge. 3,6-Dibromo-2-fluorobenzaldehyde stands out as a particularly valuable and versatile building block.[1] Its structure is endowed with a unique combination of reactive sites: a nucleophilically-receptive aldehyde group, a fluorine atom whose properties are highly sought after in medicinal chemistry, and two bromine atoms positioned for differential reactivity.[2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated scaffolds privileged structures in pharmaceutical development.[4][5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—utilizing 3,6-Dibromo-2-fluorobenzaldehyde. We will delve into the mechanistic underpinnings that govern site-selectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to leverage this powerful synthetic intermediate.

The Crucial Question: Understanding and Controlling Site-Selectivity

The primary synthetic challenge presented by 3,6-Dibromo-2-fluorobenzaldehyde is controlling which of the two identical bromine atoms undergoes cross-coupling first. Achieving high site-selectivity is essential for the divergent synthesis of complex molecules and compound libraries.[7][8] The regiochemical outcome is not random; it is governed by a subtle interplay of electronic and steric factors, with the oxidative addition of the palladium catalyst to the carbon-bromine bond being the selectivity-determining step.[7][9]

  • Electronic Effects: The electron-withdrawing nature of both the ortho-fluorine and the meta-aldehyde group influences the C3-Br bond. Similarly, the ortho-aldehyde and meta-fluorine affect the C6-Br bond. Generally, oxidative addition is favored at the more electron-deficient carbon-halogen bond.[9] Computational and empirical data suggest that a C-Br bond ortho to a strong electron-withdrawing group like a nitro group is more reactive.[9] By analogy, the C-Br bond at the C3 position, being ortho to the aldehyde, is predicted to be the more reactive site under many standard conditions.

  • Steric Hindrance: The substituents flanking each bromine atom can sterically hinder the approach of the bulky palladium catalyst. The C6-Br bond is situated between a hydrogen and the relatively small fluorine atom, whereas the C3-Br bond is between the aldehyde and a hydrogen atom. The steric environments are subtly different and can be exploited.

  • Ligand Control: The choice of phosphine ligand bound to the palladium center is a powerful tool for overriding innate substrate biases.[8][10] Very bulky ligands can selectively favor reaction at the less sterically hindered position, offering a handle to tune and even reverse the inherent electronic preference.[10]

By carefully selecting catalysts, ligands, and reaction conditions, a chemist can direct the initial coupling to one position, leaving the second bromine available for a subsequent, different coupling reaction, thereby unlocking access to a vast chemical space from a single starting material.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides.[11][12][13] Its tolerance for a wide range of functional groups and use of generally stable and non-toxic boronic acids make it a cornerstone of modern synthesis.[14][15]

Catalytic Cycle: Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product) RedElim->Pd0 Boronate Ar²-B(OR)₂ Base Base (e.g., CO₃²⁻) ArX Ar¹-X (Dibromobenzaldehyde)

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentExamplesKey Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand.[12][13]
Ligand PPh₃, PCy₃, SPhos, XPhos, Buchwald LigandsBulky, electron-rich phosphine ligands often improve reaction rates and scope, especially for less reactive halides.[16]
Boron Reagent Arylboronic acids, Arylboronic esters (pinacol)Pinacol esters offer improved stability and are less prone to protodeboronation compared to boronic acids.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEtThe base activates the organoboron reagent for transmetalation. Choice depends on substrate sensitivity.[15][17]
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, THFBiphasic systems are common and facilitate the dissolution of the inorganic base.[15]
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.
Detailed Protocol: Monofunctionalization of 3,6-Dibromo-2-fluorobenzaldehyde

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-Dibromo-2-fluorobenzaldehyde (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%), add it directly.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired monofunctionalized product.

Application Protocol 2: Sonogashira C-C (sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[18] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt, typically copper(I) iodide (CuI), under mild, basic conditions.[19]

Catalytic Cycle: Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step.[20]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Ar)(X) Pd0->PdII Oxidative Addition PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product ArX Ar-X CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII from Cu Cycle Alkyne H-C≡CR Alkyne->CuX Deprotonation & Coordination Base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Table 2: Recommended Conditions for Sonogashira Coupling
ComponentExamplesKey Considerations
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a common and robust choice for Sonogashira reactions.[20]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the classical Sonogashira mechanism, though copper-free variants exist.[18][19]
Ligand PPh₃ (often part of the catalyst)Additional ligand is not always necessary if using a pre-formed complex like PdCl₂(PPh₃)₂.
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)The amine base acts as both the base to deprotonate the alkyne and often as the solvent.[19]
Solvent THF, DMF, Toluene, or neat amineAnhydrous, deoxygenated solvents are critical to prevent side reactions like Glaser coupling (homocoupling of alkynes).
Temperature Room Temperature to 60 °CReactions are often run at or slightly above room temperature, making it a mild transformation.[18]
Detailed Protocol: Monofunctionalization via Sonogashira Coupling

Safety Precaution: Handle amines and alkynes in a well-ventilated fume hood. Wear appropriate PPE.

  • Reaction Setup:

    • In an oven-dried Schlenk flask with a stir bar, dissolve 3,6-Dibromo-2-fluorobenzaldehyde (1.0 eq) in a mixture of degassed THF and Et₃N (e.g., 2:1 v/v).

  • Inert Atmosphere:

    • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%) to the flask under a positive flow of inert gas. The mixture may turn from yellow to a darker color.

  • Alkyne Addition:

    • Slowly add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • The reaction progress can be followed by the consumption of the starting material on TLC.[21]

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product via flash column chromatography to yield the pure alkynylated benzaldehyde.

Application Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and organic materials.[22][23] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Catalytic Cycle: Buchwald-Hartwig Amination

This cycle is characterized by the formation of a palladium-amido complex, which undergoes reductive elimination to form the C-N bond.[24]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Binding Amine_Coord->PdII_Amine HNR¹R² Deprotonation Deprotonation (Base) PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Deprotonation Deprotonation->PdII_Amido -H⁺ PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR¹R² (Aryl Amine) PdII_Amido->Product RedElim->Pd0 Product ArX Ar-X (Dibromobenzaldehyde) ArX->Pd0 Amine HNR¹R² Amine->PdII_Aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common air-stable pre-catalysts that form the active Pd(0) species in situ.[22]
Ligand XPhos, SPhos, XantPhos, BINAP, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[22][25]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are required. NaOtBu is very common but incompatible with some functional groups.[22][23]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[22]
Temperature 80 - 110 °CThe reaction generally requires heating to achieve a reasonable rate.[26]
Detailed Protocol: Monofunctionalization via Buchwald-Hartwig Amination

Safety Precaution: Sodium tert-butoxide is a strong, moisture-sensitive base. Handle it in a glovebox or under a stream of inert gas. Wear appropriate PPE.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or flask under an inert atmosphere (in a glovebox is ideal), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition:

    • Add 3,6-Dibromo-2-fluorobenzaldehyde (1.0 eq) and a stir bar.

    • Seal the vessel.

  • Solvent and Amine Addition:

    • Outside the glovebox, add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir vigorously for the required time (typically 2-18 hours).

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Workup:

    • After cooling to room temperature, carefully quench the reaction by adding a saturated solution of aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic phase over anhydrous Na₂SO₄.

    • Filter and concentrate the solution in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine product.

Conclusion

3,6-Dibromo-2-fluorobenzaldehyde is a powerful and versatile intermediate for constructing complex molecular architectures. The ability to perform selective palladium-catalyzed cross-coupling reactions at its two distinct bromine positions opens the door to a myriad of synthetic possibilities. By understanding the principles of site-selectivity and carefully controlling reaction parameters as outlined in these protocols, researchers can efficiently generate diverse libraries of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. The provided methods serve as a robust starting point for the exploration and exploitation of this valuable chemical scaffold.

References

  • The Chemical Properties and Applications of 2-Fluorobenzaldehyde. (2026, March 22). NINGBO INNO PHARMCHEM CO.,LTD.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2007, October 3). Journal of the American Chemical Society.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). Chemical Reviews. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). PMC. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). Journal of the American Chemical Society. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Selected Patented Cross-Coupling Reaction Technologies. (2006, June 28). Chemical Reviews. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025, August 7). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020, July 14). Beilstein Journals. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). Journal of Medicinal Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). Bioorganic Chemistry. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • How can I do dibromination on 2-fluorobenzaldehyde?. (2016, August 3). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A Mild and Efficient Synthesis of Functionalized 2-Fluorobenzamides from 1,2,3-Benzotriazinones via Denitrogenative Fluorination Reactions under Thermal/Visible Light Conditions. (2025, August 6). ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024, April 27). Reddit. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Chemoselective Grignard Addition to 3,6-Dibromo-2-fluorobenzaldehyde

Executive Summary The functionalization of polyhalogenated benzaldehydes is a critical operation in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated benzaldehydes is a critical operation in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the optimized protocol for the chemoselective Grignard addition of methylmagnesium bromide (MeMgBr) to 3,6-dibromo-2-fluorobenzaldehyde (CAS: 870703-68-7) to yield 1-(3,6-dibromo-2-fluorophenyl)ethanol. By strictly controlling reaction temperature and stoichiometry, researchers can achieve near-quantitative 1,2-nucleophilic addition while completely suppressing competing metal-halogen exchange and nucleophilic aromatic substitution (SNAr) pathways.

Mechanistic Insights & Chemoselectivity

When designing a Grignard reaction for a highly functionalized substrate like 3,6-dibromo-2-fluorobenzaldehyde, the primary challenge is chemoselectivity. The substrate presents three distinct electrophilic vectors:

  • The Aldehyde Carbonyl (C1): Highly electrophilic, susceptible to 1,2-nucleophilic addition.

  • The Brominated Carbons (C3, C6): Susceptible to metal-halogen exchange, a common side reaction when using organomagnesium reagents.

  • The Fluorinated Carbon (C2): Activated by the adjacent electron-withdrawing groups, making it a potential site for SNAr.

The Causality of Selectivity: Nucleophilic addition of a Grignard reagent to a carbonyl group is exceptionally fast, often proceeding via a concerted six-membered ring transition state or a polar addition mechanism depending on the reagent's aggregation state in ethereal solvents [1]. Because MeMgBr is a relatively "hard" nucleophile and a poor reagent for metal-halogen exchange (in contrast to highly branched reagents like isopropylmagnesium chloride), the 1,2-addition to the aldehyde kinetically outcompetes both halogen exchange and SNAr pathways [2].

To enforce this kinetic preference, the reaction must be conducted at cryogenic to sub-ambient temperatures (e.g., -20 °C). Elevated temperatures provide the activation energy required for the slower, thermodynamically driven metal-halogen exchange, leading to des-bromo impurities [4]. Furthermore, 2-methyltetrahydrofuran (2-MeTHF) is recommended as a substitute for THF; it offers a higher boiling point, forms a clean biphasic system during aqueous workup, and is derived from renewable resources [3].

Reaction Pathway & Chemoselectivity Logic

G Substrate 3,6-Dibromo-2-fluorobenzaldehyde + MeMgBr Add12 1,2-Nucleophilic Addition (Fast, Kinetically Favored) Substrate->Add12 -20°C to 0°C MHE Metal-Halogen Exchange at C3 or C6 (Slow) Substrate->MHE Excess RMgX / High Temp SNAr SNAr at C2-Fluorine (Requires High Temp) Substrate->SNAr High Temp Product 1-(3,6-Dibromo-2- fluorophenyl)ethanol (Desired Product) Add12->Product H+ Quench Impurity1 Des-bromo Impurities & Oligomers MHE->Impurity1 Impurity2 2-Methylated Benzaldehyde SNAr->Impurity2

Chemoselectivity pathways for the Grignard addition to 3,6-dibromo-2-fluorobenzaldehyde.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causal relationship between temperature, stoichiometry, and product distribution.

Temperature (°C)SolventMeMgBr (equiv.)Conversion (%)Desired Product Yield (%)MHE Byproducts (%)
-78 to -20THF1.05>9592<2
0THF1.10>99885
25 (RT)THF1.50>996525
-20 to 02-MeTHF1.10>9890<3

Note: Yields determined by quantitative HPLC/UV against an internal standard.

Detailed Step-by-Step Protocol

Target: 1-(3,6-dibromo-2-fluorophenyl)ethanol Scale: 10.0 g (35.5 mmol)

Phase 1: Apparatus & Reagent Preparation
  • Glassware Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with an overhead stirrer (or large magnetic stir bar), a pressure-equalizing addition funnel, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Charge the flask with 3,6-dibromo-2-fluorobenzaldehyde (10.0 g, 35.5 mmol) and anhydrous 2-MeTHF (100 mL, 10 volumes). Stir at 300 rpm until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/isopropanol bath. Monitor the internal temperature probe until it stabilizes at -20 °C.

Phase 2: Grignard Addition
  • Reagent Loading: Transfer Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 13.0 mL, 39.0 mmol, 1.10 equiv) to the addition funnel via a dry, argon-purged syringe.

  • Controlled Addition: Begin dropwise addition of the MeMgBr solution. Critical Step: Adjust the addition rate to ensure the internal temperature does not exceed -15 °C. The exotherm is rapid; controlling it is the primary mechanism for suppressing metal-halogen exchange [4].

  • Maturation: Once the addition is complete, maintain the reaction at -20 °C for 1 hour.

Phase 3: Quenching & Workup
  • Chemoselective Quench: Upon confirmation of reaction completion (see Section 6), carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl , 50 mL) dropwise while still at -20 °C.

    • Causality Note: NH4​Cl is chosen over strong mineral acids (like HCl) because it provides a mild proton source that neutralizes the magnesium alkoxide without risking acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Phase Separation: Allow the biphasic mixture to warm to room temperature (20-25 °C). Transfer to a separatory funnel. The 2-MeTHF organic layer will cleanly separate as the top phase.

  • Extraction: Extract the aqueous layer with additional 2-MeTHF (2 x 30 mL). Combine all organic phases.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (40 °C water bath, 150 mbar) to afford the crude product as a viscous pale-yellow oil.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 0% to 20% Ethyl Acetate in Hexanes).

Troubleshooting & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (IPC) via TLC: The starting material (aldehyde) is highly conjugated and UV-active, running with an Rf​ of ~0.6 in 8:2 Hexanes:EtOAc. The product (alcohol) loses the carbonyl conjugation and gains a polar hydroxyl group, shifting the Rf​ down to ~0.3. The complete disappearance of the top spot validates the end of the maturation phase.

  • Spectroscopic Validation ( 1 H NMR): The defining metric of success is the disappearance of the characteristic aldehyde proton singlet ( δ ~10.3 ppm). The formation of the desired product is confirmed by the emergence of a methine quartet ( δ ~5.3 ppm, 1H) coupled to a new methyl doublet ( δ ~1.5 ppm, 3H).

  • Mass Spectrometry (LC-MS/GC-MS): The product will exhibit a characteristic isotopic pattern indicative of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4). Because secondary benzylic alcohols fragment easily, the molecular ion [M]+ may be weak; look for the robust [M−OH]+ fragment peak.

References

  • The Grignard Reagents | Organometallics - ACS Publications. ACS Publications. Available at:[Link]

  • Mechanism of the Reaction between Alkyl- and Aryl Grignard Reagents and Hexachlorocyclotriphosphazene. Defense Technical Information Center (DTIC). Available at:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at:[Link]

  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. Organic Process Research & Development. Available at:[Link]

Method

Application Note: Wittig Olefination of 3,6-Dibromo-2-fluorobenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Context Polyhalogenated benzaldehydes, such as 3,6-dibromo-2-fluorobenzaldehyde, are critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Context

Polyhalogenated benzaldehydes, such as 3,6-dibromo-2-fluorobenzaldehyde, are critical building blocks in modern drug discovery. They are frequently utilized as advanced precursors for complex heterocyclic scaffolds, including biologically active 1H-indazoles[1]. The strategic placement of orthogonal halogens (fluorine and bromine) provides versatile handles for subsequent transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

However, transforming the formyl group of this specific molecule via the Wittig reaction[2] presents unique synthetic challenges. The extreme steric encumbrance and the high electronic activation of the aromatic ring demand precisely calibrated reaction conditions to achieve high yields and chemoselectivity.

Mechanistic Insights and Steric-Electronic Interplay

The Wittig reaction relies on the nucleophilic attack of a phosphonium ylide onto a carbonyl carbon, followed by a[2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the alkene and triphenylphosphine oxide[2][3].

For 3,6-dibromo-2-fluorobenzaldehyde, the reaction dynamics are governed by three competing forces:

  • Electronic Activation: The strong inductive (-I) effects of the ortho-fluorine and the bromine atoms render the carbonyl carbon highly electrophilic. This thermodynamically favors the initial nucleophilic attack of the ylide[4].

  • Steric Hindrance: The bulky bromine atom at the 6-position (ortho to the aldehyde) severely restricts the trajectory of the incoming bulky triphenylphosphonium ylide. This steric clash increases the activation energy required for oxaphosphetane formation.

  • Chemoselectivity Risks (SNAr): The 2-fluoro substituent is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent formyl and bromo groups. Using overly nucleophilic bases (e.g., alkoxides) or elevated temperatures during ylide generation can lead to the undesired displacement of the fluorine atom[1].

Wittig_Workflow A 3,6-Dibromo-2-fluoro- benzaldehyde C Oxaphosphetane Intermediate A->C Nucleophilic Addition B Phosphonium Ylide (R-CH=PPh3) B->C [2+2] Cycloaddition D Target Alkene (E/Z Isomers) C->D Cycloreversion (Product) E Triphenylphosphine Oxide (Ph3P=O) C->E Elimination (Byproduct)

Figure 1: Wittig olefination mechanism for polyhalogenated benzaldehydes.

Optimization of Reaction Conditions

To balance the extreme electrophilicity and steric bulk of the substrate, reaction conditions must be meticulously tailored. The choice of base and temperature profile is the primary determinant of success. Table 1 summarizes the optimized parameters for different classes of ylides.

Table 1: Influence of Base and Ylide on Yield and Selectivity

Ylide ClassificationPhosphonium ReagentBase / EquivalentsSolventTemp. ProfileIsolated YieldE:Z Ratio
Non-StabilizedPh₃PCH₃Brn-BuLi (1.05 eq)THF-78 °C to RT82%N/A
Non-StabilizedPh₃PCH₃BrKOtBu (1.10 eq)THF0 °C to RT45%*N/A
StabilizedPh₃P=CHCO₂EtNoneDCMRT (24 h)88%> 95:5
Semi-StabilizedPh₃PCH₂PhBrKHMDS (1.05 eq)Toluene-78 °C to RT76%45:55

*Note: Significant yield reduction is observed due to competing SNAr side-reactions at the 2-fluoro position when using alkoxide bases at elevated temperatures.

Experimental Protocols

Protocol A: Synthesis of Terminal Alkene (Using Non-Stabilized Ylide)

This protocol describes the methylenation of 3,6-dibromo-2-fluorobenzaldehyde using methyltriphenylphosphonium bromide.

  • Preparation of the Ylide:

    • Flame-dry a 50 mL Schlenk flask under argon.

    • Causality: Non-stabilized ylides are highly sensitive to moisture, which prematurely hydrolyzes them into the corresponding alkane and triphenylphosphine oxide[3].

    • Add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0 °C. Dropwise add n-BuLi (1.15 mmol, 2.5 M in hexanes). Stir for 30 minutes until a bright yellow solution forms, indicating successful ylide generation.

  • Substrate Addition:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures suppress the undesired SNAr attack on the highly activated 2-fluoro substituent by trace base, ensuring chemoselective reaction at the carbonyl carbon[1].

    • Dissolve 3,6-dibromo-2-fluorobenzaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise over 10 minutes.

  • Reaction Progression:

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Validation Checkpoint: The reaction is self-validating via colorimetry. The deep yellow color of the ylide will gradually fade to a pale, cloudy suspension as the oxaphosphetane decomposes into the alkene and insoluble triphenylphosphine oxide.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of α,β-Unsaturated Ester (Using Stabilized Ylide)

This protocol utilizes a pre-formed, commercially available stabilized ylide, bypassing the need for strong bases.

  • Reaction Setup:

    • In a 20 mL vial, dissolve 3,6-dibromo-2-fluorobenzaldehyde (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Ylide Addition:

    • Add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in one portion.

    • Causality: Because the ylide is stabilized by the electron-withdrawing ester group, it is unreactive toward the 2-fluoro position. Therefore, the reaction can be safely conducted at room temperature without the risk of SNAr.

  • Reaction Progression:

    • Stir at room temperature for 24 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting aldehyde (UV-active, Rf ~0.6) should be completely consumed, replaced by a new, less polar UV-active spot (Rf ~0.8) corresponding to the conjugated alkene.

  • Purification (Triphenylphosphine Oxide Removal):

    • Concentrate the reaction mixture to a crude solid.

    • Triturate the solid with cold hexanes/diethyl ether (9:1).

    • Causality: Triphenylphosphine oxide is highly insoluble in cold non-polar solvent mixtures, allowing it to precipitate out. Filter the suspension through a short pad of silica gel to isolate the pure (E)-alkene.

Analytical Troubleshooting & Self-Validation

To ensure the integrity of the synthesized polyhalogenated styrene derivatives, utilize the following self-validating analytical checks:

  • GC-MS Isotopic Pattern: The presence of two bromine atoms will produce a distinct 1:2:1 isotopic splitting pattern in the mass spectrum (M / M+2 / M+4). Confirming this pattern guarantees that the SNAr displacement of bromine did not occur.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton singlet (~10.2 ppm) and the emergence of vinylic protons (typically between 5.5 and 7.5 ppm) confirm successful olefination. For stabilized ylides, a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons confirms the exclusive formation of the E-isomer.

References

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes Source: ChemPlusChem (Cambridge University Press / Wiley) URL:[Link]

  • The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL:[Link]

  • Wittig Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Mitigating Debromination in Reactions with 3,6-Dibromo-2-fluorophenyl Compounds

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to address the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to address the common challenge of C-Br bond cleavage (debromination) when working with 3,6-Dibromo-2-fluorophenyl substrates in cross-coupling reactions. Our goal is to empower you to maximize the yield of your desired product while minimizing the formation of unwanted hydrodehalogenated byproducts.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section is designed to address specific experimental problems in a direct question-and-answer format.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with a 3,6-Dibromo-2-fluorophenyl derivative and observing a high percentage of the mono-brominated or fully debrominated byproduct. How can I resolve this?

A: This is a frequent issue stemming from a competitive catalytic cycle where a palladium-hydride species reduces your starting material.[1][2] To favor the desired C-C bond formation, a systematic optimization of your reaction parameters is crucial.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[3]

    • Causality: These ligands accelerate the rate-determining reductive elimination step to form your desired biaryl product.[3][4] By making the desired catalytic cycle faster, you effectively outcompete the slower, undesired debromination pathway.[1]

  • Re-evaluate Your Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and increase the rate of debromination.[1][4][5]

    • Solution: Switch to weaker, milder bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points as they are generally effective while minimizing debromination.[1][3][5]

  • Solvent and Temperature Control:

    • Solvent: Less polar, aprotic solvents like Toluene or Dioxane are often superior to more polar options like DMF for suppressing dehalogenation.[1][6]

    • Temperature: Debromination pathways can have a higher activation energy.[3] Therefore, lowering the reaction temperature (e.g., from 100°C to 80°C) can selectively disfavor the side reaction without significantly impacting the desired coupling.[3][5]

Issue 2: Poor Yields in Buchwald-Hartwig Amination Due to Debromination

Q: My Buchwald-Hartwig amination of a 3,6-Dibromo-2-fluorophenyl compound is giving me the debrominated starting material instead of the desired aryl amine. What should I change?

A: Similar to Suzuki coupling, the key is to accelerate the C-N bond-forming reductive elimination.[7] The mechanism involves an unproductive side reaction where the amide can undergo beta-hydride elimination, leading to the hydrodehalogenated arene.[7]

  • Employ Bulky Biaryl Monophosphine Ligands: This is the most critical factor for successful Buchwald-Hartwig aminations. Ligands such as XPhos, SPhos, or BrettPhos are designed to promote the crucial C-N reductive elimination, which is often the turnover-limiting step.[1][8] Their steric bulk facilitates the final product-forming step, minimizing the lifetime of intermediates that could lead to debromination.

  • Base Selection: While strong bases are required, their choice can still influence the outcome. If using NaOtBu, ensure it is fresh and handled under inert conditions. Consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), especially if your substrate has sensitive functional groups.[8]

  • Order of Addition: In some cases, ensuring the palladium catalyst is well-mixed with the ligand before adding the base and other reagents can lead to a more controlled initiation of the catalytic cycle, potentially minimizing side reactions.[1]

Issue 3: Debromination Outcompetes C-C Bond Formation in Sonogashira Coupling

Q: In my Sonogashira coupling of a terminal alkyne with a 3,6-Dibromo-2-fluorophenyl halide, I'm isolating the debrominated starting material. How can I favor the desired alkynylated product?

A: The Sonogashira reaction, which forms a C(sp)-C(sp²) bond, is also susceptible to debromination.[9] Optimization should focus on stabilizing the key catalytic intermediates and promoting the desired reaction pathway.

  • Ligand Choice: As with other cross-couplings, bulky and electron-rich phosphine ligands can be beneficial.[3][10] They increase the electron density on the palladium center, which can facilitate the oxidative addition step while their steric hindrance promotes the final reductive elimination.

  • Base and Solvent System: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[3] The solvent should be aprotic; THF or DMF are common choices.[3] Ensure all reagents are anhydrous, as water can be a source of protons for the debromination reaction.[2]

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst.[11] Ensure your copper source (e.g., CuI) is pure. In some cases, running the reaction under "copper-free" conditions with a higher loading of a highly active palladium/ligand system can mitigate side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][4] This Pd-H intermediate can arise from several sources, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[2] Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to yield the debrominated arene, regenerating the Pd(0) catalyst which can re-enter the undesired cycle.[2]

Q2: Why are polyhalogenated aromatic compounds like 3,6-Dibromo-2-fluorophenyl substrates particularly susceptible to this side reaction?

A2: The electronic properties of the 3,6-Dibromo-2-fluorophenyl ring make it prone to debromination. The electron-withdrawing nature of the fluorine atom and the two bromine atoms makes the aryl ring more electron-deficient, which generally facilitates the initial oxidative addition step to the Pd(0) catalyst.[4] However, the stability and reactivity of the subsequent intermediates can be delicately balanced, and if the desired cross-coupling pathway is slow, the competing debromination pathway can become dominant.

Q3: How can I reliably detect and quantify the extent of debromination in my reaction?

A3: A combination of standard analytical techniques is recommended for accurate assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It can separate the starting material, desired product, and the debrominated byproducts, providing their mass spectra for confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including less volatile or thermally sensitive ones.

  • ¹H NMR Spectroscopy: By integrating characteristic signals in the aromatic region, you can determine the relative ratio of the desired product to the debrominated species in your crude reaction mixture.

Data Presentation & Optimized Protocols

Table 1: Recommended Starting Conditions to Minimize Debromination
Reaction TypeRecommended Ligand (Example)Recommended BaseRecommended SolventTemperature Range
Suzuki-Miyaura SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane60 - 90 °C
Buchwald-Hartwig BrettPhos, XPhosLiHMDS, NaOtBuToluene, THF80 - 110 °C
Sonogashira P(t-Bu)₃, XPhosEt₃N, DIPEATHF, DioxaneRoom Temp - 60 °C
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 3,6-Dibromo-2-fluorophenyl halide, designed to suppress debromination.

Materials:

  • 3,6-Dibromo-2-fluorophenyl derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the 3,6-Dibromo-2-fluorophenyl derivative, arylboronic acid, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen and moisture.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed Toluene via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to isolate the desired product.

Visualizations

Diagram 1: Competing Catalytic Cycles

The following diagram illustrates the desired cross-coupling pathway in competition with the undesired debromination cycle. The key to success is to select conditions that accelerate Path A (reductive elimination) over Path B (protonolysis/hydride formation).

G Pd0 L-Pd(0) OxAdd Ar(Br)-Pd(II)-L Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation (+ R-B(OR)2) PdH H-Pd(II)-Br OxAdd->PdH Protonolysis/ Hydride Source ArPdH Ar-Pd(II)-H OxAdd->ArPdH Path B: Hydride Transfer Transmetal->Pd0 Path A: Reductive Elimination Product Ar-R (Desired Product) Transmetal->Product Debrom_Product Ar-H (Byproduct) PdH->ArPdH Ligand Exchange ArPdH->Pd0 Reductive Elimination ArPdH->Debrom_Product

Caption: Desired cross-coupling (Path A) vs. the competing debromination side reaction (Path B).

Diagram 2: Systematic Troubleshooting Workflow

Use this workflow to systematically diagnose and solve debromination issues in your experiments.

G start Debromination Observed base Optimize Base (e.g., NaOtBu → K3PO4) start->base ligand Screen Ligands (Bulky, Electron-Rich) base->ligand Still an issue? resolved Problem Resolved base->resolved Improved? temp Lower Temperature (e.g., 100°C → 80°C) ligand->temp Still an issue? ligand->resolved Improved? solvent Check Solvent & Reagents (Anhydrous, Degassed) temp->solvent Still an issue? temp->resolved Improved? solvent->resolved Improved?

Caption: A systematic workflow for troubleshooting and minimizing debromination.

References

  • BenchChem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines. BenchChem.
  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

Sources

Optimization

Overcoming low reactivity of 3,6-Dibromo-2-fluorobenzoic acid in amidation

Troubleshooting Guide: Overcoming Low Reactivity in the Amidation of 3,6-Dibromo-2-fluorobenzoic Acid Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Low Reactivity in the Amidation of 3,6-Dibromo-2-fluorobenzoic Acid

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where standard medicinal chemistry protocols fail. The amidation of 3,6-Dibromo-2-fluorobenzoic acid represents a pinnacle of synthetic difficulty. The ortho-fluoro (position 2) and ortho-bromo (position 6) substituents create a massive steric shield around the carboxylic acid at position 1.

This guide provides field-proven, mechanistically sound solutions to bypass this steric blockade and successfully synthesize your target amides.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why do standard uronium/aminium coupling reagents (like HATU, EDC/HOBt, or COMU) completely fail to amidate 3,6-Dibromo-2-fluorobenzoic acid? The Causality: The failure is a matter of physical geometry, specifically the obstruction of the Bürgi-Dunitz trajectory. When 3,6-dibromo-2-fluorobenzoic acid is activated by [1], it forms an active HOAt ester. The resulting intermediate is exceptionally bulky. For an amidation to occur, the incoming amine nucleophile must approach the carbonyl carbon at an angle of approximately 107°. However, the massive steric wall created by the 2-fluoro atom, the 6-bromo atom, and the large -OAt leaving group completely blocks this pathway. The amine cannot reach the electrophilic center, leading to near-zero conversion and eventual hydrolysis of the active ester back to the starting material.

Q2: If standard reagents fail, what is the most reliable activation strategy for this specific 2,6-disubstituted acid? The Causality: You must bypass bulky intermediates by generating an acid chloride . The chlorine atom is significantly smaller than OAt/OBt groups, opening the trajectory for nucleophilic attack. While oxalyl chloride is the traditional choice, it generates HCl and CO/CO₂ gas, which can degrade sensitive substrates or form unreactive amine hydrochloride salts. The Solution: Use (1-chloro-N,N,2-trimethyl-1-propenylamine) [2]. It converts the sterically hindered acid to an acid chloride under completely neutral conditions, preventing substrate degradation and maximizing the concentration of the free-base amine during the coupling step.

Q3: My amine is an electron-deficient aniline. Even the acid chloride method is yielding <20% product. How can I force this coupling? The Causality: Electron-deficient anilines are poor nucleophiles. When combined with extreme steric hindrance, even an acid chloride may not be reactive enough before side reactions occur. The Solution: Generate an Acyl Fluoride using (Tetramethylfluoroformamidinium hexafluorophosphate) [3]. Acyl fluorides are unique: the highly polarized C-F bond makes the carbonyl extremely electrophilic, yet the fluorine atom's small van der Waals radius (1.47 Å) minimizes steric clash. Furthermore, acyl fluorides are remarkably resistant to hydrolysis, allowing the slow-reacting aniline ample time to attack without the intermediate degrading.

📊 Quantitative Data: Activation Strategy Comparison

To aid in your reagent selection, the following table summarizes the physical constraints and expected performance of various activation strategies specifically for 2,6-disubstituted benzoic acids.

Activation ReagentActive IntermediateLeaving Group Size (Van der Waals Volume)Moisture SensitivityTypical Yield (Hindered Amine)
HATU / DIPEA OAt EsterVery Large (>100 ų)Low< 5% (Fails)
Oxalyl Chloride Acid ChlorideMedium (~23 ų)Extremely High40 - 60%
Ghosez's Reagent Acid ChlorideMedium (~23 ų)High65 - 85%
TFFH Acyl FluorideSmall (~15 ų)Low (Stable to H₂O)80 - 95%
⚙️ Self-Validating Experimental Protocols
Protocol A: Neutral Acid Chloride Synthesis via Ghosez's Reagent

Use this protocol for standard or slightly hindered amines where acid-sensitive functional groups are present.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 3,6-Dibromo-2-fluorobenzoic acid (1.0 equiv, 1.0 mmol) and anhydrous dichloromethane (DCM, 5.0 mL).

  • Activation: Cool the suspension to 0 °C. Add Ghosez's Reagent (1.2 equiv, 1.2 mmol) dropwise.

  • Self-Validation Check 1: Unlike oxalyl chloride, no gas evolution should occur. The suspension will gradually become a clear, homogeneous solution over 1–2 hours at room temperature, confirming the formation of the soluble acid chloride.

  • Coupling: Cool the mixture back to 0 °C. Add the amine nucleophile (1.1 equiv) followed by anhydrous pyridine (2.0 equiv).

  • Self-Validation Check 2: To verify conversion before workup, quench a 10 µL aliquot in 1 mL of methanol. TLC or LC-MS should show the formation of the methyl ester (from unreacted acid chloride) or the desired amide product, with no free carboxylic acid remaining.

Protocol B: Acyl Fluoride Generation via TFFH

Use this protocol for highly electron-deficient amines (e.g., deactivated anilines) or extreme steric clashes.

  • Preparation: In an anhydrous flask, dissolve 3,6-Dibromo-2-fluorobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Activation: Add TFFH (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Self-Validation Check: The formation of the acyl fluoride is rapid. A quick IR scan of an aliquot will show a distinct carbonyl stretch shift to ~1840 cm⁻¹, confirming acyl fluoride formation.

  • Coupling: Add the electron-deficient amine (1.5 equiv). Heat the reaction to 50 °C for 12–24 hours. The high stability of the acyl fluoride allows for prolonged heating without intermediate degradation.

🖼️ Process Visualizations

ActivationMechanism cluster_HATU Standard Carbodiimide/Uronium (HATU) cluster_Halide Halogenation (Ghosez / TFFH) Acid 3,6-Dibromo-2-fluorobenzoic Acid OAt OAt-Active Ester (Extreme Steric Bulk) Acid->OAt HATU / Base Halide Acyl Chloride / Fluoride (Minimal Steric Bulk) Acid->Halide Ghosez's Reagent Block Bürgi-Dunitz Trajectory Blocked (Reaction Fails) OAt->Block Amine addition Success Amine Nucleophilic Attack (Amide Formed) Halide->Success Amine addition

Mechanistic divergence: Bulky OAt esters block nucleophilic attack, whereas compact acyl halides enable amidation.

TroubleshootingWorkflow Start Amidation of 3,6-Dibromo- 2-fluorobenzoic Acid AmineType Is the amine nucleophile sterically hindered or electron-deficient? Start->AmineType Standard Oxalyl Chloride + cat. DMF (Cost-effective scale-up) AmineType->Standard No (Primary/Aliphatic) Hindered Require Mild/Small Activator AmineType->Hindered Yes (Secondary/Aniline) Ghosez Ghosez's Reagent (Neutral Acid Chloride) Hindered->Ghosez Acid-sensitive amine TFFH TFFH (Acyl Fluoride Generation) Hindered->TFFH Extreme steric clash

Decision matrix for selecting the optimal amidation reagent based on amine properties.

📚 References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development) URL:[Link]

  • One-Pot Chlorination and Cross-Electrophile Coupling of Alcohols with Aryl Chlorides ACS Publications (Organic Letters) URL:[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: Characterization of Impurities in 3,6-Dibromo-2-fluorobenzaldehyde Synthesis

Last Updated: March 31, 2026 Introduction Welcome to the technical support center for the synthesis and purification of 3,6-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 31, 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 3,6-Dibromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block. The purity of 3,6-Dibromo-2-fluorobenzaldehyde is paramount as the presence of even trace impurities can significantly impact the yield, impurity profile, and efficacy of subsequent synthetic transformations and the final active pharmaceutical ingredient (API).[1]

This document provides a structured approach to identifying, characterizing, and troubleshooting common impurities encountered during the synthesis of 3,6-Dibromo-2-fluorobenzaldehyde. We will delve into the mechanistic origins of these impurities and provide validated analytical protocols to ensure the quality and consistency of your material.

Common Synthetic Route Overview

A prevalent laboratory-scale synthesis for 3,6-Dibromo-2-fluorobenzaldehyde involves the directed ortho-metalation of a suitable precursor followed by formylation. A typical, though not exclusive, pathway is the dibromination of 2-fluorobenzaldehyde. However, this can present challenges with selectivity and over-oxidation.[2] Alternative routes may involve the functionalization of a pre-brominated aromatic scaffold. Understanding the specific synthetic pathway is crucial for anticipating the likely impurity profile.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and analysis of 3,6-Dibromo-2-fluorobenzaldehyde in a practical question-and-answer format.

Frequently Asked Questions

Q1: My final product shows multiple spots on TLC, even after column chromatography. What are the likely impurities?

A1: The presence of multiple spots on TLC after initial purification suggests impurities with similar polarities to the desired product. The most common culprits include:

  • Isomeric Impurities: Regioisomers such as other dibromo-2-fluorobenzaldehyde isomers (e.g., 3,5-dibromo-2-fluorobenzaldehyde) are frequent byproducts, especially in electrophilic bromination reactions.[3] Their similar physicochemical properties make them challenging to separate.[1]

  • Monobrominated Species: Incomplete bromination can lead to the presence of 3-bromo-2-fluorobenzaldehyde or 6-bromo-2-fluorobenzaldehyde.

  • Over-brominated Species: The formation of tribromo-2-fluorobenzaldehyde is possible if the reaction conditions are not carefully controlled.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 3,6-Dibromo-2-fluorobenzoic acid.[2][4] This is often exacerbated by prolonged exposure to air or certain reaction conditions.[2]

Q2: My NMR spectrum shows a singlet around 10 ppm, but the integration is low, and there are other unexpected aromatic signals. What does this indicate?

A2: The singlet around 10 ppm is characteristic of the aldehyde proton.[5] A low integration value for this peak relative to the aromatic protons suggests the presence of impurities that lack an aldehyde group. The unexpected aromatic signals could correspond to:

  • Starting materials or intermediates: Depending on the synthetic route, this could be unreacted 2-fluorotoluene derivatives or monobrominated intermediates.[6]

  • Oxidized impurity: The corresponding benzoic acid will have aromatic signals but will lack the aldehyde proton peak. Its carboxylic acid proton is often broad and may exchange with residual water, making it difficult to observe.

  • Solvent Impurities: Residual solvents from the reaction or purification steps can also contribute to signals in the NMR spectrum.

Q3: My GC-MS analysis shows a peak with the correct mass for the product, but the purity is lower than expected. What other techniques can I use for confirmation?

A3: While GC-MS is a powerful tool, co-elution of isomeric impurities can sometimes lead to an overestimation of purity.[3] To gain a more accurate purity assessment, consider the following:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, often provides superior resolution for isomeric compounds compared to GC.[7][8] It is an industry-standard for purity determination of non-volatile organic compounds.[7]

  • Two-Dimensional Gas Chromatography (2D-GC): For complex mixtures of regioisomers, heart-cutting 2D-GC can provide enhanced separation and sensitivity.[1]

  • Quantitative NMR (qNMR): If a certified internal standard is available, qNMR can be used to determine the absolute purity of your sample without the need for chromatographic separation.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction; formation of byproducts; mechanical loss during workup.Monitor the reaction progress by TLC or GC to ensure completion. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure efficient extraction and minimize transfers during purification.
Product is a yellow or brown solid Presence of colored impurities; degradation of the product.The aldehyde can be prone to air oxidation and polymerization.[4][9] Consider purification by recrystallization or a final wash with a dilute sodium bisulfite solution to remove colored impurities. Store the final product under an inert atmosphere at a low temperature.[10][11]
Inconsistent analytical results between batches Variations in reaction conditions; changes in raw material quality.Standardize all reaction parameters and ensure the purity of starting materials is consistent. Implement in-process controls to monitor the reaction at critical stages.
Unexpected peaks in HPLC/GC analysis Contamination from glassware, solvents, or reagents; side reactions.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Re-evaluate the reaction mechanism for potential side reactions that could lead to the observed impurities.

Impurity Characterization Workflow

A systematic approach is essential for the accurate identification and quantification of impurities. The following workflow outlines the recommended analytical techniques.

Impurity Characterization Workflow cluster_0 Initial Assessment cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Final Report Crude Product Crude Product TLC TLC/GC Screening Crude Product->TLC Preliminary Check HPLC HPLC (Purity & Isomers) TLC->HPLC Primary Method GC_MS GC-MS (Volatiles & Isomers) TLC->GC_MS Complementary Method NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Impurity Profile Impurity Profile HPLC->Impurity Profile MS High-Resolution MS GC_MS->MS NMR->Impurity Profile MS->Impurity Profile

Caption: Workflow for the characterization of impurities.

Experimental Protocols
Protocol 1: HPLC Purity Analysis

This reverse-phase HPLC method is designed for the separation of 3,6-Dibromo-2-fluorobenzaldehyde from its potential isomeric and oxidized impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: GC-MS Analysis

This method is suitable for identifying volatile impurities and providing mass information for unknown peaks.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[12]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: Purification from Acidic Impurities

This protocol describes a liquid-liquid extraction to remove the 3,6-Dibromo-2-fluorobenzoic acid impurity.

  • Dissolve the crude 3,6-Dibromo-2-fluorobenzaldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add a 5% aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any evolved CO2.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with water, followed by a saturated brine solution to aid in drying.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Potential Impurity Formation Pathways

Understanding the origin of impurities is key to preventing their formation.

Impurity Formation 2-Fluorotoluene 2-Fluorotoluene Bromination Bromination 2-Fluorotoluene->Bromination Monobrominated Intermediates Monobrominated Intermediates Bromination->Monobrominated Intermediates Dibromination Dibromination Monobrominated Intermediates->Dibromination Sidechain Oxidation Sidechain Oxidation Monobrominated Intermediates->Sidechain Oxidation 3,6-Dibromo-2-fluorobenzaldehyde 3,6-Dibromo-2-fluorobenzaldehyde Dibromination->3,6-Dibromo-2-fluorobenzaldehyde Isomeric Byproducts Isomeric Byproducts Dibromination->Isomeric Byproducts Poor Regioselectivity Sidechain Oxidation->3,6-Dibromo-2-fluorobenzaldehyde Air Oxidation Air Oxidation 3,6-Dibromo-2-fluorobenzaldehyde->Air Oxidation 3,6-Dibromo-2-fluorobenzoic Acid 3,6-Dibromo-2-fluorobenzoic Acid Air Oxidation->3,6-Dibromo-2-fluorobenzoic Acid

Caption: Potential impurity formation pathways.

This guide provides a foundational framework for the characterization of impurities in the synthesis of 3,6-Dibromo-2-fluorobenzaldehyde. For further assistance or inquiries regarding specific applications, please do not hesitate to contact our technical support team.

References

  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1464, 145-152. doi: 10.1016/j.chroma.2016.07.071.
  • ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1234. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Accepted Manuscript. Retrieved from [Link]

  • ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • PMC. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • PMC. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of 3,6-Dibromo-2-fluorobenzoic Acid

An In-Depth Technical Guide for Drug Development Professionals Welcome to the technical support center for the synthesis of 3,6-Dibromo-2-fluorobenzoic acid (CAS No. 1214352-42-7).[1][2][3][4] This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,6-Dibromo-2-fluorobenzoic acid (CAS No. 1214352-42-7).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the synthesis and scale-up of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3,6-Dibromo-2-fluorobenzoic acid on a laboratory scale?

A1: The most direct and frequently employed route is the electrophilic bromination of 2-fluorobenzoic acid. This reaction typically uses elemental bromine (Br₂) or an alternative bromine source in the presence of a suitable solvent and sometimes a catalyst. The core challenge of this synthesis lies in controlling the regioselectivity, as the fluorine and carboxylic acid groups have competing directing effects on the aromatic ring.[5][6] The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Achieving the desired 3,6-substitution pattern requires carefully optimized conditions to overcome the formation of other isomeric byproducts.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The primary hazards are associated with hydrobromic acid and elemental bromine.

  • Hydrobromic Acid (HBr): This is a highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8] It can also react with metals to produce highly flammable hydrogen gas.[7]

  • Bromine (Br₂): Bromine is toxic, highly corrosive, and can cause severe skin burns and is fatal if inhaled.[9]

Mandatory Safety Precautions:

  • Always handle these reagents inside a certified chemical fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[8][12]

  • Ensure safety showers and eyewash stations are readily accessible.[8]

  • Have a spill kit containing a neutralizing agent like sodium bicarbonate on hand.[7]

Q3: How does the fluorine atom influence the reactivity and properties of the final compound?

A3: The ortho-fluorine atom has a profound impact due to its strong electron-withdrawing inductive effect (-I) and its ability to act as a leaving group in certain reactions.[5]

  • Increased Acidity: The electronegative fluorine atom stabilizes the carboxylate anion, making 2-fluorobenzoic acid and its derivatives generally more acidic than their non-fluorinated counterparts.[13]

  • Reactivity in Subsequent Reactions: The fluorine atom can be displaced in nucleophilic aromatic substitution (SNAr) reactions, making the final product a versatile intermediate for further functionalization.[5]

Experimental Workflow & Key Control Points

The diagram below outlines the critical stages in the synthesis and purification of 3,6-Dibromo-2-fluorobenzoic acid, highlighting key decision and control points for process optimization.

G cluster_prep Preparation & Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation (2-Fluorobenzoic Acid, HBr, Br₂) reaction_setup Reaction Setup (Controlled Temperature, Inert Atmosphere) reagent_prep->reaction_setup 1. Charge Reactor reaction_monitoring Reaction Monitoring (TLC, HPLC, GC-MS) reaction_setup->reaction_monitoring 2. Initiate Reaction quench Quenching (e.g., Sodium Thiosulfate) reaction_monitoring->quench 3. Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction 4. Isolate Crude drying Drying Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration 5. Concentrate purification Purification (Recrystallization) concentration->purification 6. Purify Solid analysis Final Analysis (NMR, HPLC, M.P.) purification->analysis 7. Verify Purity final_product Pure 3,6-Dibromo-2- fluorobenzoic acid analysis->final_product

Caption: General workflow for the synthesis of 3,6-Dibromo-2-fluorobenzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Purity: Moisture in starting materials or solvents can quench reagents.[14] 3. Poor Bromine Activity: Degradation of bromine source or insufficient activation.Solutions: 1. Optimize Conditions: Monitor the reaction using TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature, but be wary of side reactions. 2. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use freshly opened, high-purity reagents. 3. Use Fresh Bromine: Use a freshly opened bottle of bromine. If using HBr/H₂O₂, ensure the H₂O₂ is not decomposed.[15]
Formation of Multiple Isomers (Impure Product) 1. Incorrect Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent. Higher temperatures can reduce regioselectivity. 2. Incorrect Stoichiometry: Using an incorrect molar ratio of bromine can lead to a mixture of mono-, di-, and tri-brominated products.[16]Solutions: 1. Maintain Low Temperature: Conduct the bromination at a controlled, often low, temperature (e.g., 0-10 °C) to favor the desired kinetic product. 2. Slow Addition: Add the bromine dropwise to maintain a low instantaneous concentration, which helps prevent over-bromination and control the exothermic reaction. Use precise stoichiometry (e.g., ~2.1 equivalents of Br₂).
Product is Discolored (Yellow/Brown) 1. Residual Bromine: Traces of unreacted bromine can impart color. 2. Side-Reaction Products: Over-bromination or oxidative side reactions can form colored, tar-like impurities.[17][18]Solutions: 1. Thorough Quenching: Ensure the reaction is thoroughly quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color dissipates. 2. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[17]
Difficulty with Product Crystallization 1. Presence of Impurities: Isomeric impurities can act as "crystallization inhibitors." 2. Improper Solvent System: The chosen recrystallization solvent may not have a steep enough solubility curve.[17] 3. Rapid Cooling: Cooling the solution too quickly can cause the product to "oil out" instead of forming crystals.[17]Solutions: 1. Improve Purity: If heavily impure, first consider column chromatography to separate isomers before attempting recrystallization. 2. Solvent Screening: Test various solvent systems (e.g., ethanol/water, acetic acid/water, toluene) to find one where the product is highly soluble when hot and poorly soluble when cold. 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Dibromo-2-fluorobenzoic acid

Disclaimer: This protocol is a representative procedure and should be optimized for specific laboratory conditions and scales. All work must be performed in a fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of H₂O and HBr (48%).[15] Cool the mixture to 0-5 °C using an ice-salt bath.

  • Bromination: Slowly add elemental bromine (2.1 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC or HPLC.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly pour the mixture into a beaker containing a cold, saturated solution of sodium thiosulfate to quench the excess bromine. Stir until the orange/brown color disappears.

  • Isolation: The product will likely precipitate as a solid. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.

  • Drying: Dry the crude product under vacuum to remove residual water.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water). The crude product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it. If color persists, a small amount of activated charcoal can be added at this stage.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[17]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven to a constant weight. Analyze the final product for purity via HPLC, NMR, and melting point determination.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262, Hydrobromic acid. Retrieved from PubChem. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet HYDROBROMIC ACID 48%. [Link]

  • Interscan Corporation. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for the formation of 3-6 from 2 estimated.... [Link]

  • Taylor & Francis Online. (2007). A New Synthetic Routine for Preparation of 2,4-Dibromo-S-Fluorobenzoic Acid. [Link]

  • MDPI. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). [Link]

  • NextSDS. (n.d.). 3,6-dibromo-2-fluorobenzoic acid — Chemical Substance Information. [Link]

  • IJISRT. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • Molport. (n.d.). 3,6-dibromo-2-fluorobenzoic acid | 1214352-42-7. [Link]

  • Arkivoc. (2026). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Brainly. (2023). What is the major product(s) of each of the following reactions? a. Bromination of p-methylbenzoic acid. [Link]

  • PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of branched pro‐fluorophores 3–6 and pro‐fluorophore 2. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3,6-Dibromo-2-fluorobenzaldehyde with other isomers

An in-depth comparative analysis of polyhalogenated benzaldehydes reveals that the precise positional arrangement of halogens fundamentally dictates their utility in advanced organic synthesis. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of polyhalogenated benzaldehydes reveals that the precise positional arrangement of halogens fundamentally dictates their utility in advanced organic synthesis. As a Senior Application Scientist, I have evaluated 3,6-Dibromo-2-fluorobenzaldehyde against its structural isomers (such as 3,5-dibromo-2-fluorobenzaldehyde and 2,6-dibromo-3-fluorobenzaldehyde).

This guide dissects the electronic and steric causality behind their divergent reactivities, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, providing actionable, self-validating protocols for drug development professionals.

Structural Causality & Electronic Profiling

The reactivity of polyhalogenated benzaldehydes is governed by the push-pull dynamics between the electron-withdrawing aldehyde (-CHO) and the highly electronegative halogens[1].

  • 3,6-Dibromo-2-fluorobenzaldehyde: The fluorine atom at C2 is highly activated. It sits ortho to the strongly electron-withdrawing -CHO group, which stabilizes the anionic Meisenheimer complex during nucleophilic attack via resonance. Furthermore, the bromines at C3 and C6 exert a strong inductive pull (-I effect), further lowering the LUMO of the aromatic ring[1].

  • 3,5-Dibromo-2-fluorobenzaldehyde: Similar to the 3,6-isomer, the C2-fluorine is activated by the ortho-aldehyde. However, the absence of a bulky bromine at the C6 position reduces steric hindrance around the aldehyde, allowing it to remain perfectly planar with the ring, maximizing resonance but altering the cross-coupling trajectory.

  • 2,6-Dibromo-3-fluorobenzaldehyde: The fluorine at C3 is meta to the aldehyde. Because the intermediate negative charge cannot be delocalized onto the aldehyde oxygen, SNAr at the C-F bond is kinetically prohibited under standard conditions.

SNAr_Mechanism A 3,6-Dibromo-2- fluorobenzaldehyde B Meisenheimer Complex (Stabilized) A->B Nucleophile Attack at C2 (Rate Limiting) C 2-Substituted-3,6- dibromobenzaldehyde B->C Loss of F⁻ Rearomatization

SNAr mechanism of 3,6-dibromo-2-fluorobenzaldehyde highlighting intermediate stabilization.

Comparative Reactivity Data

To objectively compare performance, the following table synthesizes the reactivity profiles of these isomers across standard late-stage functionalization workflows.

Compound IsomerSNAr Reactivity (C-F Bond)Primary Cross-Coupling Site (Suzuki)Steric Environment around -CHO
3,6-Dibromo-2-fluorobenzaldehyde Exceptionally High. Activated by ortho-CHO and dual meta-Br inductive effects[2].C3-Br. Kinetically favored due to activation by adjacent electronegative C2-F.High. Flanked by C2-F and C6-Br.
3,5-Dibromo-2-fluorobenzaldehyde Very High. Activated by ortho-CHO and single meta-Br[3].C5-Br. Less sterically hindered than the C3 position.Moderate. Flanked by C2-F and C6-H.
2,6-Dibromo-3-fluorobenzaldehyde Low. F is meta to CHO; resonance stabilization of intermediate is impossible.C2-Br / C6-Br. Competing sites; poor regioselectivity.Very High. Flanked by C2-Br and C6-Br.

Regioselective Cross-Coupling Dynamics

When subjecting 3,6-dibromo-2-fluorobenzaldehyde to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers face a choice between the C3-Br and C6-Br bonds.

The Causality of Regioselectivity: Oxidative addition of Pd(0) preferentially occurs at the C3-Br bond . While the C6-Br is ortho to the aldehyde (which can sometimes direct Pd insertion), the C6 position is highly sterically hindered. Conversely, the C3-Br bond is adjacent to the highly electronegative fluorine. The strong inductive withdrawal of fluorine weakens the adjacent C3-Br bond, lowering the activation energy for Pd(0) insertion. By utilizing bulky, electron-rich phosphine ligands (like XPhos) under kinetic control (room temperature to 50 °C), exclusive C3-arylation can be achieved.

Suzuki_Regioselectivity Start 3,6-Dibromo-2- fluorobenzaldehyde Path1 Oxidative Addition at C3 (F-activated, Sterically open) Start->Path1 Pd(0), Ar-B(OH)2 Kinetic Control Path2 Oxidative Addition at C6 (CHO-directed, Sterically hindered) Start->Path2 Pd(0), Ar-B(OH)2 Thermodynamic Control Prod1 3-Aryl-6-bromo-2- fluorobenzaldehyde (Major Product) Path1->Prod1 Prod2 6-Aryl-3-bromo-2- fluorobenzaldehyde (Minor Product) Path2->Prod2

Regioselective oxidative addition pathways in Palladium-catalyzed Suzuki coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm success at each step without relying solely on end-stage LC-MS.

Protocol A: SNAr with Thiolates (Synthesis of Benzo[b]thiophene Precursors)

This protocol exploits the highly labile C2-F bond to install a sulfur nucleophile, a critical step in synthesizing complex fused heterocycles[2].

  • Reagent Preparation: Dissolve 3,6-dibromo-2-fluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Nucleophile Activation: In a separate flame-dried flask, treat t-butyl mercaptan (1.1 eq) with Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in DMF at 0 °C.

    • Causality Check: Pre-forming the thiolate prevents the base from triggering unwanted Cannizzaro-type side reactions with the sensitive aldehyde group.

  • Addition & Visual Validation: Dropwise add the activated thiolate solution to the electrophile at 0 °C.

    • System Validation: The reaction mixture will immediately transition from colorless to a deep, vibrant yellow. This color change is the visual signature of the anionic Meisenheimer complex forming.

  • Workup & Analytical Validation: Stir for 2 hours at room temperature. Quench with ice water and extract with EtOAc.

    • TLC Validation: The disappearance of the starting material (Rf 0.45 in 20% EtOAc/Hexanes) and the appearance of a highly UV-active product spot (Rf 0.38) confirms complete conversion. 1H NMR will show the disappearance of the characteristic C-F splitting on the aromatic protons.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C3
  • Catalyst Assembly: In a Schlenk tube, combine 3,6-dibromo-2-fluorobenzaldehyde (1.0 eq), aryl boronic acid (1.05 eq), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

    • Causality Check: The strict 1.05 eq limit of boronic acid and the steric bulk of XPhos prevent over-coupling at the hindered C6 position.

  • Reaction Conditions: Add degassed THF/H2O (4:1) and K3PO4 (2.0 eq). Stir at 45 °C for 6 hours.

  • Validation: Analyze the crude mixture via GC-MS. A mass shift corresponding to mono-arylation, combined with NOESY NMR showing correlation between the newly installed aryl group and the C4 aromatic proton, definitively validates C3 regioselectivity over C6.

References

  • NII / Clockss Archive. "SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS." Heterocycles. URL:[Link]

  • ACS Omega. "Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes." American Chemical Society. URL:[Link]

  • ResearchGate. "How can I do dibromination on 2-fluorobenzaldehyde?" Scientific Q&A Forum. URL:[Link]

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Comparative

Performance of polymers from 3,6-Dibromo-2-fluorophenyl monomers vs non-fluorinated analogs

Comparative Performance Guide: Polymers Derived from 3,6-Dibromo-2-fluorophenyl Monomers vs. Non-Fluorinated Analogs The Paradigm Shift of Backbone Fluorination In the development of donor-acceptor (D-A) conjugated polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: Polymers Derived from 3,6-Dibromo-2-fluorophenyl Monomers vs. Non-Fluorinated Analogs

The Paradigm Shift of Backbone Fluorination

In the development of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and bio-imaging polymer dots (Pdots), the structural transition from standard 3,6-dibromophenyl monomers to their mono-fluorinated analogs (3,6-dibromo-2-fluorophenyl) represents a critical evolutionary leap. As a Senior Application Scientist, I approach polymer design not as a trial-and-error process, but as an exercise in precise molecular engineering. Substituting a single hydrogen atom with fluorine fundamentally alters the optoelectronic landscape of the resulting polymer without introducing disruptive steric bulk.

Mechanistic Causality: Electronic & Conformational Dynamics

Understanding why 3,6-dibromo-2-fluorophenyl monomers outperform their non-fluorinated counterparts requires analyzing two distinct mechanistic pathways:

  • Frontier Orbital Deepening: Fluorine is the most electronegative element. When integrated into the polymer backbone, it exerts a powerful electron-withdrawing inductive effect. This pulls electron density away from the conjugated π -system, simultaneously lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) 1. In device physics, a deeper HOMO level directly correlates to a higher open-circuit voltage ( Voc​ ) in solar cells and improved oxidative stability in ambient conditions 2.

  • Conformational Locking: Unlike bulky alkyl chains that force adjacent aromatic rings out of coplanarity, fluorine has a small van der Waals radius (1.47 Å). More importantly, the highly polarized C-F bond engages in strong non-covalent intramolecular interactions (F···H and F···S) with adjacent thiophene or phenyl donor units 3. These interactions act as "conformational locks," rigidifying the polymer backbone into a highly planar state. This planarity enhances inter-chain π−π stacking, significantly boosting charge carrier mobility and suppressing non-radiative recombination 4.

G M1 3,6-Dibromo-2-fluorophenyl Monomer P1 Fluorinated Polymer Backbone M1->P1 M2 Non-Fluorinated Analog P2 Standard Polymer Backbone M2->P2 C1 F···H / F···S Conformational Locks P1->C1 C2 Deepened HOMO/LUMO Energy Levels P1->C2 Perf2 Baseline Performance P2->Perf2 Lacks F-interactions O1 Enhanced Coplanarity & π-π Stacking C1->O1 O2 Increased Open-Circuit Voltage (Voc) C2->O2 Perf1 High PCE & Quantum Yield O1->Perf1 O2->Perf1

Logical mechanism of how monomer fluorination dictates macroscopic optoelectronic performance.

Quantitative Optoelectronic Profiling

The macroscopic impact of these molecular-level changes is profound. However, it is critical to note that over-fluorination (e.g., using tetra-fluorinated monomers) can lead to "fluorophobicity" and severe aggregation, which degrades solubility and film morphology 1. The mono-fluorinated 3,6-dibromo-2-fluorophenyl unit strikes the optimal thermodynamic balance.

Property MetricNon-Fluorinated Analog (3,6-Dibromophenyl derived)Fluorinated Polymer (3,6-Dibromo-2-fluorophenyl derived)Causality of Variance
HOMO Level (eV) -5.20 to -5.30-5.40 to -5.55Deepened by ~0.2 eV due to strong σ -electron withdrawing effect of F 2.
LUMO Level (eV) -3.40 to -3.50-3.55 to -3.65Deepened proportionately, maintaining or slightly modifying the optical bandgap.
Hole Mobility (cm²/Vs) ∼1.2×10−4 ∼4.5×10−4 Enhanced by tighter inter-chain π−π stacking driven by backbone planarity.
Pdots Quantum Yield ~10%~49%~5x increase; rigidified backbone prevents folding and non-radiative decay 4.
OPV Efficiency (PCE) ~5.0% - 6.0%~9.0% - 10.5%+Higher Voc​ and Fill Factor (FF) due to improved morphology and lower recombination 3.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of these polymers must be treated as a self-validating system. A protocol is only as trustworthy as its internal controls.

Protocol A: Palladium-Catalyzed Polycondensation (Stille/Suzuki)
  • Causality in Catalyst Selection: The ortho-fluoro group on the 3,6-dibromo-2-fluorophenyl monomer introduces slight electronic deactivation and steric hindrance at the adjacent C-Br bond. Standard Pd(PPh3​)4​ often yields low molecular weights. Instead, utilize Pd2​(dba)3​ paired with a sterically demanding, electron-rich ligand like P(o−tolyl)3​ . This accelerates the rate-limiting oxidative addition step.

  • Self-Validation: Always run a parallel synthesis of the non-fluorinated analog under identical Schlenk conditions. This isolates the effect of the fluorine atom from batch-to-batch solvent or catalyst variance.

  • Soxhlet Purification: After precipitation in methanol, subject the crude polymer to sequential Soxhlet extraction (Methanol Hexane Chloroform). Causality: The hexane fraction systematically removes low-molecular-weight oligomers. If left in the bulk material, these oligomers act as charge recombination centers and broaden the polydispersity index (PDI), artificially degrading device performance.

Protocol B: Optoelectronic Profiling via Cyclic Voltammetry (CV)
  • Causality in Measurement: CV is utilized to empirically map the frontier molecular orbitals by measuring the onset of oxidation ( Eox​ ) and reduction ( Ered​ ) in a thin film.

  • Self-Validation: Reference electrodes (e.g., Ag/AgCl) drift based on temperature and solvent conditions. To make the electrochemical data self-validating, the protocol mandates spiking the supporting electrolyte (0.1 M Bu4​NPF6​ in acetonitrile) with Ferrocene. The Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple acts as an absolute internal standard, pinned at -4.8 eV below the vacuum level [[2]]().

    • Calculation: EHOMO​=−e(Eoxonset​−EFc/Fc+​+4.8) eV.

Workflow Step1 1. Monomer Preparation (3,6-Dibromo-2-fluorophenyl + Donor) Step2 2. Pd-Catalyzed Polymerization (Stille/Suzuki Cross-Coupling) Step1->Step2 Strict inert atmosphere Step3 3. Soxhlet Purification (MeOH -> Hexane -> CHCl3) Step2->Step3 End-capping & precipitation Step4 4. Molecular Weight Analysis (GPC against Polystyrene) Step3->Step4 Isolate high Mn fraction Step5 5. Optoelectronic Profiling (CV with Ferrocene Standard) Step4->Step5 Verify PDI Step6 6. Device Fabrication (Spin-coating Active Layer) Step5->Step6 Ink formulation

Self-validating experimental workflow from monomer cross-coupling to device fabrication.

Comprehensive References

  • Title: Effect of fluorination on n-type conjugated polymers for all-polymer solar cells Source: rsc.org URL:

  • Title: Highly luminescent, fluorinated semiconducting polymer dots for cellular imaging and analysis Source: nih.gov URL:

  • Title: Effect of fluorination pattern and extent on the properties of PCDTBT derivatives Source: rsc.org URL:

  • Title: Novel Two-Dimensional Conjugated Polymer Containing Fluorinated Bithiophene as Donor and Benzoselenodiazole as Acceptor Units with Vinyl-Terthiophene Pendants for Polymer Photovoltaic Cells Source: mdpi.com URL:

Sources

Validation

A Comparative Guide to Structural Confirmation of 3,6-Dibromo-2-fluorophenyl Derivatives: The Definitive Role of X-ray Diffraction

Abstract The precise structural elucidation of highly substituted aromatic compounds, such as 3,6-Dibromo-2-fluorophenyl derivatives, is a critical step in pharmaceutical and materials science research. These molecules o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise structural elucidation of highly substituted aromatic compounds, such as 3,6-Dibromo-2-fluorophenyl derivatives, is a critical step in pharmaceutical and materials science research. These molecules often serve as key building blocks, and their exact three-dimensional architecture dictates their biological activity and material properties. This guide provides an in-depth comparison of analytical techniques for their structural confirmation, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the unequivocal gold standard. We will explore the causality behind experimental choices in SC-XRD, present a self-validating protocol, and objectively compare its performance against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental insights.

Introduction: The Challenge of Halogenated Phenyl Scaffolds

Derivatives of 3,6-Dibromo-2-fluorophenyl are of significant interest in drug development due to the unique properties imparted by the halogen substituents.[1][2][3] The bromine atoms can act as heavy-atom anchors for protein binding and participate in halogen bonding, while the fluorine atom often enhances metabolic stability and binding affinity.[4] However, this dense substitution pattern presents a significant analytical challenge. Spectroscopic methods like NMR can be complicated by complex coupling patterns and the quadrupolar effects of bromine, while MS provides connectivity information but not the crucial three-dimensional arrangement.[5][6][7] Therefore, an unambiguous method is required to determine not just the chemical formula and connectivity, but the precise spatial arrangement of each atom, including bond lengths, bond angles, and torsional angles. This is where the power of Single-Crystal X-ray Diffraction becomes indispensable.[8][9][10]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an experimental technique that provides the most definitive structural information by analyzing how X-rays are diffracted by the ordered array of atoms within a single crystal.[11][12] Unlike spectroscopic methods that infer structure from indirect properties, XRD directly maps the electron density of the molecule, allowing for the construction of an atomic-level 3D model.[13] For halogenated compounds, SC-XRD is particularly powerful because the electron-rich bromine and fluorine atoms scatter X-rays strongly, leading to high-resolution data and a very precise structural model.[14]

Theoretical Underpinnings: Why XRD is Definitive

The power of XRD lies in its ability to exploit the crystalline state, where billions of molecules are locked in a repeating, ordered pattern called a unit cell. When a beam of X-rays strikes this crystal, the electrons of each atom scatter the X-rays. Because of the periodic arrangement, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern of spots.[11][12]

The positions and intensities of these spots are directly related to the arrangement of atoms in the unit cell via a mathematical relationship known as a Fourier transform.[13] By measuring this pattern, we can computationally reconstruct the electron density map of the molecule and fit an atomic model to it.[13] This process yields precise coordinates for each atom (except, typically, hydrogen), providing unambiguous data on:

  • Absolute Stereochemistry: The true R/S configuration at any chiral centers.

  • Geometric Isomerism: The cis/trans or E/Z configuration of double bonds.

  • Conformation: The exact rotational orientation (torsional angles) of substituents around single bonds.

  • Intermolecular Interactions: How molecules pack together in the solid state, revealing crucial interactions like hydrogen and halogen bonds.[15]

Experimental Workflow: From Powder to Structure

The entire SC-XRD process is a self-validating system. The quality of the final, refined structure is judged by statistical parameters (like the R-factor) which reflect how well the calculated diffraction pattern from the model matches the experimentally observed data. A low R-factor provides high confidence in the entire experimental chain.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mount Mount Crystal on Diffractometer Crystallization->Mount Screen Crystal Screening & Unit Cell Determination Mount->Screen Collect Full Data Collection Screen->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate CIF Crystallographic Information File (.cif) Validate->CIF Database Deposition (e.g., CCDC) CIF->Database

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: Crystallization and Data Collection

Objective: To obtain a single, diffraction-quality crystal of a 3,6-Dibromo-2-fluorophenyl derivative for structural analysis.

1. Crystal Growth (The Art and Science): This is often the most challenging step.[8][16][17] The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered fashion.

2. Crystal Selection and Mounting:

3. Data Collection and Processing:

4. Structure Solution, Refinement, and Validation:

Orthogonal Validation & Alternative Techniques

While SC-XRD is the gold standard, other techniques provide complementary information and are essential when single crystals cannot be obtained.[8][18] A comprehensive structural elucidation strategy often involves a combination of methods.

Logic_Diagram cluster_main Structural Elucidation Strategy cluster_info Information Provided XRD SC-XRD (The Definitive Answer) NMR NMR Spectroscopy (Connectivity & Solution State) XRD->NMR Complements XRD_info Absolute 3D Structure Bond Lengths/Angles Intermolecular Packing XRD->XRD_info Provides MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Complements NMR_info C-H Framework Through-bond Connectivity Dynamic Behavior in Solution NMR->NMR_info Provides MS_info Molecular Mass Elemental Composition Fragmentation Pattern MS->MS_info Provides

Caption: Relationship between key structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[19]

  • Strengths:

    • Provides detailed information about the carbon-hydrogen framework and through-bond connectivity (e.g., via COSY, HSQC, HMBC experiments).

    • Analyzes the molecule in its solution state, which can be more relevant to its biological activity.[19][20]

    • ¹⁹F NMR is particularly useful, providing a sensitive probe with a wide chemical shift range, which can give insights into the local electronic environment.[21][22]

  • Limitations for this Topic:

    • For 3,6-Dibromo-2-fluorophenyl derivatives, ¹H NMR spectra can be complex due to multiple long-range H-F and H-H couplings.[7]

    • It provides relative, not absolute, stereochemistry without specialized techniques (like NOE or RDC analysis).[20][23]

    • It gives an average picture of all conformations present in solution, whereas XRD provides a precise snapshot of a single conformation in the solid state.[18]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.[24]

  • Strengths:

    • High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy, confirming the presence of two bromines and one fluorine.

    • The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) creates a highly characteristic pattern in the mass spectrum, making it easy to confirm the number of bromine atoms.

    • Fragmentation patterns can provide clues about the molecule's structure.[25][26][27]

  • Limitations for this Topic:

    • It provides no information about the 3D arrangement of atoms (i.e., it cannot distinguish between isomers).

    • It is a destructive technique.

Comparative Performance Summary

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output 3D atomic coordinates, absolute structure[10]Chemical shifts, coupling constants, connectivity[19]Mass-to-charge ratio, elemental formula[24]
Sample Requirement High-quality single crystal (>0.1 mm)[10]1-10 mg dissolved in deuterated solventMicrogram to nanogram quantities
Key Advantage Unambiguous determination of absolute stereochemistry and conformation.[9][10]Provides structural and dynamic information in solution.[19][20]High sensitivity and accurate mass determination.
Key Limitation Requires a suitable single crystal, which can be difficult to grow.[8][17]Cannot determine absolute stereochemistry directly; provides an averaged solution-state structure.[20]Provides no stereochemical or isomeric information.
Relevance to Topic Definitive. Confirms substitution pattern, conformation, and packing.Complementary. Confirms connectivity and solution behavior.Essential. Confirms molecular weight and elemental formula.

Conclusion

For the structural confirmation of 3,6-Dibromo-2-fluorophenyl derivatives, Single-Crystal X-ray Diffraction stands alone as the definitive analytical method. While NMR and MS are essential for confirming connectivity and elemental composition, only SC-XRD provides an unambiguous, high-resolution, three-dimensional view of the molecule. It resolves any ambiguity regarding isomerism, conformation, and absolute stereochemistry, providing the foundational data upon which further research in drug design and materials science can be confidently built. The investment in developing a crystallization protocol is justified by the unparalleled certainty of the resulting structural data, adhering to the highest standards of scientific integrity and validation as promoted by organizations like the IUCr and the CCDC.[28][29][30][31]

References

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  • Rupp, B. Crystallography 101. [Link]

  • Iowa State University. Basics of X-Ray Crystallography. [Link]

  • Becker Medical Library. CCDC – Cambridge Structural Database. [Link]

  • International Union of Crystallography (IUCr). Crystallographic Information Framework. [Link]

  • International Union of Crystallography (IUCr). (IUCr) Publication standards for crystal structures. [Link]

  • University of Florida. Tutorials - The Center for Xray Crystallography. [Link]

  • University of Kentucky. Tutorials - University of Kentucky X-Ray Crystallography Facility. [Link]

  • Chemistry World. CCDC. [Link]

  • YouTube. Understanding x-ray crystallography structures. [Link]

  • YouTube. The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • CCDC. Free Crystallography Software and Services. [Link]

  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. [Link]

  • WikiLectures. Comparison of NMR and X-ray crystallography. [Link]

  • National Center for Biotechnology Information. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • International Union of Crystallography (IUCr). Homepage. [Link]

  • National Center for Biotechnology Information. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. [Link]

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  • Journal of the Chemical Society B: Physical Organic. Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts. [Link]

  • IUCr Journals. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Open Oregon Educational Resources. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • PubMed. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. [Link]

  • ResearchGate. A Review: Halogenated Compounds from Marine Fungi. [Link]

  • ResearchGate. Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • National Center for Biotechnology Information. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • MDPI. Halogenated Compounds from Marine Algae. [Link]

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  • Spectroscopy Online. Simplifying Structure Elucidation of Fluorinated Small Molecules. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

  • ResearchGate. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes | Request PDF. [Link]

  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3,6-Dibromo-2-fluorobenzodifluoride
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3,6-Dibromo-2-fluorobenzodifluoride
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